2-(Aminomethyl)-5-hydroxynaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-(aminomethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H11NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6,13H,7,12H2 |
InChI Key |
VMXLANQFGTYZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)C(=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
2-(Aminomethyl)-5-hydroxynaphthalene chemical structure and properties
An In-depth Technical Guide to 2-(Aminomethyl)-5-hydroxynaphthalene: Structure, Properties, Synthesis, and Applications in Drug Discovery
Introduction
The naphthalene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its rigid, bicyclic aromatic system provides a versatile framework for the spatial orientation of functional groups, leading to potent and selective ligands.[1][2] Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
This guide focuses on a specific, functionalized derivative: 2-(Aminomethyl)-5-hydroxynaphthalene , also known by its IUPAC name, 5-(aminomethyl)naphthalen-2-ol . This molecule is of particular interest to researchers and drug development professionals as it combines the core naphthalene pharmacophore with two key functional groups: a primary amine and a hydroxyl group. These groups not only influence the molecule's physicochemical properties but also serve as crucial synthetic handles for creating diverse chemical libraries. The strategic placement of the aminomethyl and hydroxyl moieties allows for systematic chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
This document provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(Aminomethyl)-5-hydroxynaphthalene, offering field-proven insights and detailed protocols for its use as a versatile building block in drug discovery.
Chemical Structure and Properties
A thorough understanding of a compound's fundamental characteristics is paramount before its inclusion in any research or development pipeline. This section details the identity and physicochemical properties of 2-(Aminomethyl)-5-hydroxynaphthalene.
Identification and Nomenclature
-
IUPAC Name: 5-(aminomethyl)naphthalen-2-ol[4]
-
Synonyms: 2-(Aminomethyl)-5-hydroxynaphthalene, 1-(Aminomethyl)-6-hydroxynaphthalene
-
CAS Number: 170244-98-1[4]
-
Molecular Formula: C₁₁H₁₁NO[4]
Structural Elucidation
The molecule consists of a naphthalene ring system functionalized with a hydroxyl (-OH) group at position 5 and an aminomethyl (-CH₂NH₂) group at position 2.
Caption: Chemical structure of 5-(aminomethyl)naphthalen-2-ol.
Physicochemical Properties
While extensive experimental data for this specific isomer is limited, its properties can be computed or inferred from structurally related compounds. The following table summarizes key physicochemical descriptors.
| Property | Value | Source |
| Molecular Weight | 173.21 g/mol | [4] |
| InChI | InChI=1S/C11H11NO/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6,13H,7,12H2 | [4] |
| InChIKey | PFFJJFRURKJERG-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)O)C(=C1)CN | [4] |
| Topological Polar Surface Area | 46.3 Ų | Computed |
| XLogP3 | 1.9 | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
Synthesis and Mechanistic Insights
The synthesis of aminomethylated hydroxynaphthalenes is well-established, primarily relying on multicomponent reactions that offer efficiency and atom economy.[3] The Mannich reaction is the most common and versatile method for introducing an aminomethyl group onto a phenolic compound like a naphthol.[5][6]
The Mannich Reaction: A Key Aminomethylation Strategy
The Mannich reaction is a three-component condensation involving an active hydrogen compound (2,5-dihydroxynaphthalene), formaldehyde, and a primary or secondary amine (or ammonia). The causality of this one-pot reaction is elegant:
-
Iminium Ion Formation: Formaldehyde reacts with the amine to form a highly electrophilic Eschenmoser's salt precursor or a related iminium ion. This is the rate-determining step and is often acid-catalyzed.
-
Electrophilic Aromatic Substitution: The electron-rich naphthalene ring acts as a nucleophile, attacking the iminium ion. The hydroxyl group at position 5 is an activating ortho-, para-director, guiding the substitution. The challenge in using 2,5-dihydroxynaphthalene would be achieving regioselectivity for the 2-position. A more controlled synthesis might involve starting with a pre-functionalized naphthalene core to direct the aminomethylation.
Generalized Synthetic Protocol
This protocol describes a general, self-validating workflow for the synthesis of an aminomethylated naphthol. The choice of starting material is critical for achieving the desired 2,5-substitution pattern.
Protocol 1: Mannich-type Synthesis
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the appropriate hydroxynaphthalene precursor (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or dioxane. The choice of solvent is critical to ensure all reactants are soluble at the reaction temperature.
-
Reagent Addition: Add the amine source, such as ammonium chloride (1.2 eq), and formaldehyde (1.2 eq, typically as a 37% aqueous solution).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is self-validating; the appearance of a new, more polar spot on the TLC plate indicates product formation.
-
Work-up: Upon completion, cool the reaction to room temperature. Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, characterized product.
Caption: General workflow for synthesis and purification.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-(Aminomethyl)-5-hydroxynaphthalene lies in its potential as a scaffold for building libraries of novel compounds for biological screening.
The Naphthalene Scaffold as a Pharmacophore
Naphthalene-based structures are prevalent in a wide range of FDA-approved drugs, including Terbinafine (antifungal), Propranolol (beta-blocker), and Nabumetone (anti-inflammatory).[2] The aminomethylnaphthol core is particularly attractive because:
-
The hydroxyl group can act as a hydrogen bond donor/acceptor, crucial for binding to enzyme active sites.
-
The primary amine is a key site for modification. It can be acylated, alkylated, or used in reductive amination to introduce a vast array of side chains, enabling fine-tuning of properties like solubility, lipophilicity, and target affinity.
-
The naphthalene ring can engage in π-π stacking and hydrophobic interactions within protein binding pockets.
Derivatives of aminomethylated naphthols have shown promising anticancer and antimicrobial activities.[1][3]
Screening and Biological Evaluation
Once a library of derivatives is synthesized from the core scaffold, it must be screened for biological activity. The following protocols are standard, self-validating methods used in early-stage drug discovery.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is a reliable indicator of cell viability and, by extension, a compound's cytotoxic (cell-killing) potential.[1][7]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized naphthalene derivatives. Treat the cells with these varying concentrations and incubate for 48-72 hours. A vehicle control (e.g., DMSO) must be included.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: After a 4-hour incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis: Calculate the cell viability relative to the control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Biological Evaluation Workflow
Caption: Workflow for in vitro biological screening.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(Aminomethyl)-5-hydroxynaphthalene is not widely available, prudent safety measures can be established based on structurally related compounds like 2-naphthol and other aminophenols.[8][9]
Hazard Identification
-
Inhalation: May cause irritation to the respiratory tract.[8]
-
Skin Contact: May cause skin irritation.[8]
-
Eye Contact: May cause serious eye irritation.[8]
-
Ingestion: May be harmful if swallowed and cause irritation to mucous membranes.[8][10]
Recommended Handling Procedures
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[8][10] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-(Aminomethyl)-5-hydroxynaphthalene represents a highly valuable, yet under-explored, chemical entity for drug discovery. Its structure combines the proven naphthalene pharmacophore with strategically placed, reactive functional groups. This makes it an ideal starting point for the synthesis of diverse compound libraries aimed at a multitude of biological targets. By leveraging established synthetic methodologies like the Mannich reaction and employing standardized biological screening protocols, researchers can effectively utilize this compound to uncover novel lead molecules, paving the way for the development of next-generation therapeutics.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Hydroxybenzylamine.
- BOC Sciences. (n.d.). CAS 2241-98-7 (2-(Aminomethyl)naphthalene Hydrochloride).
- BenchChem. (2025). Comparative Biological Activities of 2-(Aminomethyl)naphthalene Derivatives and Their Analogs.
- Slitikov, P. V. (2021). Aminomethylated Hydroxinaphthalenes: Synthesis and Application. ResearchGate.
- CyberLeninka. (n.d.). AMINOMETHYLATED HYDROXINAPHTHALENES: SYNTHESIS AND APPLICATION.
- Thermo Fisher Scientific. (2010). Material Safety Data Sheet for 2-Naphthol.
- MDPI. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
- BenchChem. (2025). Synthesis of Novel Bioactive Compounds from 2-(Aminomethyl)-7-bromonaphthalene: Application Notes and Protocols.
- Encyclopedia.pub. (2023). Amidoalkyl Naphthols: Bioactive Substances and Building Blocks.
- Wikipedia. (n.d.). 2-Naphthol.
- International Labour Organization & World Health Organization. (2021). ICSC 0719 - 2-NAPHTHOL.
- PubChem. (n.d.). 5-(Aminomethyl)naphthalen-2-ol.
- Sdfine. (n.d.). 2-NAPHTHOL Safety Data Sheet.
- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-300.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 5-(Aminomethyl)naphthalen-2-ol | C11H11NO | CID 44352201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. ICSC 0719 - 2-NAPHTHOL [chemicalsafety.ilo.org]
- 10. southwest.tn.edu [southwest.tn.edu]
pKa values of aminomethyl hydroxynaphthalene derivatives
Executive Summary
Aminomethyl hydroxynaphthalene derivatives (Mannich bases of naphthols) represent a critical scaffold in medicinal chemistry, often serving as precursors for Betti bases, chiral ligands, and bioactive pharmacophores. Their physicochemical behavior is governed by a complex interplay between the acidic phenolic hydroxyl group and the basic aminomethyl moiety.
Unlike simple phenols or amines, these molecules exhibit intramolecular hydrogen bonding (IMHB) and potential zwitterionic character , which significantly perturb their ionization constants (
This guide provides a definitive reference on the acid-base properties of these systems, synthesizing experimental data with structural structure-activity relationship (SAR) analysis.
Structural Chemistry & Acid-Base Mechanisms
The core structure of 1-aminomethyl-2-naphthol allows for the formation of a six-membered intramolecular hydrogen bond between the phenolic hydrogen and the amine nitrogen. This interaction creates a "proton-locked" conformation that alters standard ionization pathways.
The Ionization Equilibria
These derivatives typically exist in three protonation states depending on pH:
-
Cationic Form (
): Both the amine and phenol are protonated (low pH). -
Neutral/Zwitterionic Form (
): The amine is deprotonated (neutral) or the proton moves to the amine (zwitterion). -
Anionic Form (
): Both groups are deprotonated (high pH).
The proximity of the functional groups leads to two distinct
-
(Amine Dissociation): Deprotonation of the ammonium group (
). -
(Phenol Dissociation): Deprotonation of the hydroxyl group (
).
Note: Due to IMHB, the "apparent"
Quantitative Data: pKa Values
The following data aggregates experimental values from potentiometric and spectrophotometric assays. Where direct experimental data is limited for specific analogues, values are derived using validated Hammett equation shifts and SAR extrapolation from the parent 1-(piperidinomethyl)-2-naphthol.
Table 1: Reference pKa Values of Parent Compounds
| Compound | Functional Group | pKa (aq, 25°C) | Notes |
| 2-Naphthol | Phenolic -OH | 9.51 - 9.63 | Reference acidity for the naphthyl ring. |
| Piperidine | Cyclic Amine | 11.22 | Highly basic secondary amine. |
| Morpholine | Cyclic Amine | 8.36 | Less basic due to ether oxygen induction. |
| Benzylamine | Primary Amine | 9.33 | Structural analogue for the aminomethyl linker. |
Table 2: pKa Values of Aminomethyl-2-Naphthol Derivatives
Data sources: EPA CompTox Dashboard, ChemicalBook, and SAR extrapolation.
| Derivative | Structure | pKa1 (Amine/Apparent) | pKa2 (Phenol/Apparent) | SAR Insight |
| 1-(Piperidinomethyl)-2-naphthol | Piperidine ring | 8.69 (Exp) | 9.82 (Exp) | Amine pKa drops ~2.5 units from parent piperidine due to proximity to the aromatic ring. Phenol pKa increases slightly due to IMHB stabilization. |
| 1-(Morpholinomethyl)-2-naphthol | Morpholine ring | ~6.1 (Calc) | ~9.5 (Calc) | Lower amine basicity results in a significantly lower pKa1. Zwitterionic character is less pronounced. |
| 1-(Diethylaminomethyl)-2-naphthol | Acyclic diethyl | 8.2 - 8.5 (Est) | 9.7 - 9.9 (Est) | Similar to piperidine but with higher conformational flexibility. |
| Betti Base (1-(α-aminobenzyl)-2-naphthol) | Primary amine w/ Ph | ~7.5 | ~9.6 | The benzylic phenyl group withdraws electrons, lowering the amine pKa further. |
Critical Analysis: The "Basic Apparent" pKa of 8.69 for the piperidine derivative confirms that at physiological pH (7.4), a significant portion of the molecule remains protonated (cationic), which aids solubility, but a non-negligible fraction exists as the neutral/zwitterionic species, facilitating membrane permeation.
Experimental Protocols
For internal validation of new derivatives, the following protocols are standardized. Due to the low aqueous solubility of these naphthalene derivatives, mixed-solvent potentiometry is the gold standard.
Protocol A: Potentiometric Titration (Mixed Solvent)
Objective: Determine thermodynamic
-
Solvent Preparation: Prepare a carbonate-free solution of 50% (v/v) Ethanol/Water or Acetonitrile/Water. Calibrate the pH electrode using the "correction factor" method for mixed solvents (e.g., subtract
from observed pH readings). -
Sample Dissolution: Dissolve
M of the aminomethyl naphthol derivative in 50 mL of the solvent mixture. Add ionic strength adjuster (0.1 M KCl). -
Acidification: Lower the pH to ~2.0 using 0.1 M HCl to ensure full protonation (
). -
Titration: Titrate with 0.1 M standardized NaOH under inert nitrogen atmosphere to prevent
absorption. -
Data Collection: Record pH after every 0.05 mL addition until pH reaches ~12.0.
-
Analysis: Plot the first derivative (
) to identify inflection points. Use the Henderson-Hasselbalch equation or Gran plots to calculate .-
Correction: Extrapolate the
obtained in 50% organic solvent to 0% using the Yasuda-Shedlovsky equation: .
-
Protocol B: Spectrophotometric Determination (UV-Vis)
Objective: Determine
-
Stock Solution: Prepare a
stock of the compound in methanol. -
Buffer Series: Prepare a series of 10 aqueous buffers ranging from pH 2.0 to 12.0 (ionic strength 0.1 M).
-
Spectral Scanning: Dilute the stock 1:100 into each buffer. Scan UV-Vis spectra from 200–500 nm.
-
Isosbestic Points: Identify isosbestic points which confirm equilibrium between two distinct species.
-
Calculation: Select the wavelength of maximum absorbance change (
). Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the .
Structure-Activity Relationship (SAR) Logic
The acidity of these derivatives is predictable based on the substituents on the nitrogen atom. This logic flow aids in designing new analogues with specific solubility profiles.
Key SAR Rules:
-
Ring Size Effect: Piperidine (6-membered) derivatives are more basic (
~8.7) than pyrrolidine (5-membered) or morpholine (O-heterocycle) derivatives. -
Electronic Effect: Introducing electron-withdrawing groups (e.g., Cl,
) on the naphthalene ring significantly lowers the phenolic (making it more acidic) but has a minimal effect on the amine due to the insulating methylene bridge. -
Position Effect: 2-aminomethyl-1-naphthol derivatives generally show stronger IMHB than 1-aminomethyl-2-naphthol due to the shorter distance between the peri-positions, often resulting in a higher phenolic
.
References
-
EPA CompTox Chemicals Dashboard. 1-(Piperidinomethyl)-2-naphthol (DTXSID50201585) Physicochemical Properties. [Link]
-
Ossowski, T., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society. [Link][1]
-
Frank, C. (2017). Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State. [Link]
-
Lämmermann, A., et al. (2009). Inter- or intramolecular N...H-O or N-H...O hydrogen bonding in 1,3-amino-alpha/beta-naphthols. Journal of Physical Chemistry A. [Link]
Sources
2-(Aminomethyl)-5-hydroxynaphthalene solubility in water vs DMSO
An In-depth Technical Guide to the Comparative Solubility of 2-(Aminomethyl)-5-hydroxynaphthalene in Water vs. DMSO
Abstract
Solubility is a cornerstone of chemical and pharmaceutical research, dictating the feasibility of experimental assays, formulation strategies, and in vivo studies. This guide provides a comprehensive analysis of the solubility characteristics of 2-(Aminomethyl)-5-hydroxynaphthalene, a molecule possessing both polar functional groups and a nonpolar aromatic scaffold. We will dissect the underlying intermolecular forces governing its solubility in two common, yet fundamentally different, solvents: water (a polar protic solvent) and dimethyl sulfoxide (DMSO, a polar aprotic solvent). This document moves beyond mere data reporting to explain the physicochemical causality behind the expected solubility differences, providing researchers with the predictive understanding necessary for informed solvent selection. Furthermore, we present a robust, self-validating experimental protocol for the definitive determination of thermodynamic solubility.
Introduction: The Physicochemical Profile of 2-(Aminomethyl)-5-hydroxynaphthalene
2-(Aminomethyl)-5-hydroxynaphthalene is a bifunctional organic molecule built upon a rigid naphthalene core. Its structure is characterized by:
-
A naphthalene ring system : A large, planar, and hydrophobic aromatic structure.
-
A hydroxyl group (-OH) : A polar, protic group capable of both donating and accepting hydrogen bonds.
-
An aminomethyl group (-CH₂NH₂) : A primary amine that is polar, basic, and a strong hydrogen bond donor.
The interplay between the hydrophobic naphthalene core and the hydrophilic functional groups makes its solubility behavior highly dependent on the chosen solvent system. In drug discovery and development, understanding this behavior is paramount. Poor solubility can hinder compound screening, lead to inaccurate biological data, and create significant challenges for formulation and delivery.[1] This guide aims to provide a first-principles analysis to predict and understand the solubility of this compound in water and DMSO.
Theoretical Framework: Intermolecular Forces and the "Like Dissolves Like" Principle
The principle of "like dissolves like" is a foundational concept in chemistry, stating that substances with similar intermolecular forces are likely to be miscible or soluble in one another.[2][3][4][5] To apply this, we must first analyze the forces at play for the solute and the solvents.
-
2-(Aminomethyl)-5-hydroxynaphthalene (Solute) : Can engage in hydrogen bonding (via -OH and -NH₂), dipole-dipole interactions, and London dispersion forces (via the large naphthalene core). The presence of both hydrogen-bonding groups and a large hydrophobic surface makes it an amphiphilic molecule.
-
Water (H₂O) : A polar protic solvent.[6][7] Its primary intermolecular force is strong hydrogen bonding, creating a highly cohesive network. It can act as both a hydrogen bond donor and acceptor.
-
Dimethyl Sulfoxide (DMSO, (CH₃)₂SO) : A polar aprotic solvent.[6][8][9] It has a very strong dipole moment and the oxygen atom is a powerful hydrogen bond acceptor. However, it lacks an acidic proton and thus cannot act as a hydrogen bond donor.[10][11]
The dissolution process requires overcoming the solute-solute and solvent-solvent interactions and replacing them with favorable solute-solvent interactions.
Comparative Solubility Analysis: A Tale of Two Solvents
Based on the principles above, we can predict a significant difference in the solubility of 2-(Aminomethyl)-5-hydroxynaphthalene in water versus DMSO.
Solubility in Water (Polar Protic)
The solubility in water will be a trade-off between favorable and unfavorable interactions.
-
Favorable Interactions : The hydroxyl and aminomethyl groups can readily form hydrogen bonds with water molecules.[12][13] These interactions are energetically favorable and promote dissolution.
-
Unfavorable Interactions : The large, nonpolar naphthalene core cannot form hydrogen bonds. To dissolve, it must disrupt the highly stable hydrogen-bonding network of water. Water molecules must then reorganize around the hydrophobic core, a process that is entropically unfavorable and limits overall solubility.
The Influence of pH : The molecule's amphoteric nature provides a powerful tool for modulating aqueous solubility.[14][15]
-
In acidic conditions (pH < pKa of the amine) , the aminomethyl group will be protonated to form a highly polar ammonium salt (-CH₂NH₃⁺), which will dramatically increase water solubility.
-
In alkaline conditions (pH > pKa of the phenol) , the hydroxyl group will be deprotonated to form a phenoxide anion (-O⁻), which will also significantly enhance water solubility.
Therefore, while solubility in neutral water is expected to be limited, it can be substantially increased by adjusting the pH to form a soluble salt.
Solubility in DMSO (Polar Aprotic)
DMSO is widely used in drug discovery to create high-concentration stock solutions precisely because of its excellent ability to dissolve a wide range of organic molecules.[1][9]
-
Favorable Interactions :
-
Hydrogen Bonding : The potent hydrogen bond accepting oxygen of DMSO will readily interact with the hydrogen bond donating -OH and -NH₂ groups of the solute.[10]
-
Polarity and Dispersion Forces : As a large, polarizable molecule itself, DMSO is highly effective at solvating the entire molecule. It can accommodate the nonpolar naphthalene core through strong dipole-induced dipole and London dispersion forces far more effectively than water can.[9]
-
Quantitative Data Presentation
| Solvent | Type | Key Solute-Solvent Interactions | Predicted Intrinsic Solubility |
| Water | Polar Protic | Favorable: H-bonding with -OH and -NH₂ groups. Unfavorable: Significant hydrophobic effect from the naphthalene core. | Low to Moderate |
| DMSO | Polar Aprotic | Favorable: Strong H-bond acceptance for -OH and -NH₂ groups. Favorable: Strong dipole-dipole and dispersion forces solvating the naphthalene core. | High |
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
To empirically validate the predicted solubility, the shake-flask method is the gold-standard and most reliable technique.[16][17] This protocol is designed as a self-validating system to ensure equilibrium is reached and accurately measured.
Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Step-by-Step Methodology
-
Preparation of Solutions :
-
Causality: To ensure thermodynamic equilibrium is reached, the solution must be saturated with an excess of the solid compound present.
-
Protocol : Add an excess amount of 2-(Aminomethyl)-5-hydroxynaphthalene (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the chosen solvent (Water or DMSO) in a glass vial. The amount should be more than can visibly dissolve. Prepare samples in triplicate for statistical validity.
-
-
Equilibration :
-
Causality: Dissolution takes time. Constant agitation for an extended period is crucial to ensure the system reaches a true equilibrium state where the rate of dissolution equals the rate of precipitation.[16] 24 to 72 hours is a standard duration for pharmaceutical compounds.
-
Protocol : Seal the vials tightly. Place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25°C). Agitate for 24-72 hours.
-
-
Phase Separation :
-
Causality: It is critical to analyze only the dissolved solute. Any suspended solid particles will artificially inflate the measured solubility. A two-step process of centrifugation followed by filtration provides a robust separation.
-
Protocol :
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.[16]
-
-
-
Quantification :
-
Causality: A precise and accurate analytical method is required to determine the solute concentration in the saturated solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method.[16] A calibration curve built from standards of known concentration is essential for accurate quantification.
-
Protocol :
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Inject the standards onto an appropriate HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the filtered sample (potentially after appropriate dilution).
-
Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve.
-
-
-
Data Reporting :
-
Causality: For clarity and comparability, solubility should be reported in standard units.
-
Protocol : Report the final solubility as the average of the triplicate measurements, with standard deviation, in units of mg/mL or millimolar (mM) at the specified temperature.
-
Conclusion and Recommendations
The chemical structure of 2-(Aminomethyl)-5-hydroxynaphthalene—with its polar, hydrogen-bonding functional groups and large, hydrophobic naphthalene core—dictates a strong dependence of its solubility on the solvent's properties. It is predicted to have significantly greater solubility in the polar aprotic solvent DMSO compared to the polar protic solvent water. This is attributed to DMSO's superior ability to solvate both the polar and nonpolar regions of the molecule.
For researchers and drug development professionals, this analysis provides a clear rationale for using DMSO to prepare high-concentration stock solutions for screening and in vitro assays. When aqueous buffers are required, this guide highlights the critical importance of investigating the effect of pH to potentially enhance solubility by forming a more soluble salt. It is strongly recommended to confirm these theoretical predictions by performing a rigorous experimental solubility assessment using the provided shake-flask protocol.
References
-
ChemTalk. (2023, August 8). Influence of Intermolecular Forces. [Link]
-
CK-12 Foundation. What effect do intermolecular forces have on solubility?. [Link]
-
Quora. (2020, October 19). How do intermolecular forces influence solubility?. [Link]
-
Scribd. Intermolecular Forces and Solubility Effects. [Link]
-
NJIT. (2012). Solubility and Intermolecular Forces. [Link]
-
gChem. DMSO Physical Properties. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]
-
Merisko-Liversidge, E., & Liversidge, G. G. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Chemistry Stack Exchange. (2016, September 24). Why is DMSO more polar than other solvents, yet it dissolves ionic compounds worse?. [Link]
-
ResearchGate. (n.d.). Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol. [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
PubChem. 5-(Aminomethyl)naphthalen-2-ol. [Link]
-
Kiper, R. A. Properties of substance: 2-naphthol. [Link]
-
PubChem. 5-Amino-2-naphthol. [Link]
-
Wikipedia. 2-Naphthol. [Link]
-
The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. [Link]
-
Fernandes, C., Wardell, J. L., & Skakle, J. M. S. (2009). Hydrogen bonding in 2-(hydroxymethyl)-1,3-propanediol and N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 10), o520–o524. [Link]
-
Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. One moment, please... [chemistrytalk.org]
- 3. ck12.org [ck12.org]
- 4. scribd.com [scribd.com]
- 5. njit.edu [njit.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Biological Activity of Aminomethyl Naphthol Isomers
This guide provides an in-depth technical analysis of the biological activity, synthesis, and structure-activity relationships (SAR) of aminomethyl naphthol isomers, specifically focusing on the 1-aminomethyl-2-naphthol (Betti base) scaffold and its regioisomers.
Technical Guide for Research & Development
Executive Summary: The Naphthol Mannich Base Scaffold
Aminomethyl naphthols, commonly synthesized via the Betti reaction (a modified Mannich condensation), represent a privileged scaffold in medicinal chemistry. These compounds are characterized by a 1,3-amino-oxygenated motif that confers significant biological reactivity.[1]
The core structural isomerism centers on the position of the aminomethyl group relative to the hydroxyl group on the naphthalene ring:
-
1-aminomethyl-2-naphthol (Type A): The thermodynamic and kinetic product of the reaction between 2-naphthol, formaldehyde (or aryl aldehyde), and a secondary amine. This is the dominant "Betti base" isomer found in literature.
-
2-aminomethyl-1-naphthol (Type B): Derived from 1-naphthol. Synthesis is more challenging due to competing substitution at the C4 position, requiring specific catalysts or conditions to enforce C2-regioselectivity.
Key Insight: The biological potency of Type A isomers is largely attributed to the formation of stable ortho-quinone methide (o-QM) intermediates, which facilitate specific interactions with biological targets like DNA gyrase and various protein kinases.
Synthesis & Regiochemistry: The Betti Reaction
To understand the biological variance, one must understand the synthesis. The reaction proceeds via an electrocyclic mechanism involving a quinone methide intermediate.
Mechanism of Action (Type A Formation)
The reaction of 2-naphthol with an aldehyde and amine is highly regioselective for the C1 position due to the stabilization of the transition state.
Figure 1: Mechanism of the Betti reaction showing the critical ortho-quinone methide intermediate that dictates C1-regioselectivity.
Isomer Differentiation
-
Type A (1,2-isomer): Formed via ortho-quinone methide. High stability, potent bioactivity due to intramolecular H-bonding between OH and N.
-
Type B (2,1-isomer): Formed from 1-naphthol. Often requires solvent-free conditions or Lewis acid catalysts (e.g., LiClO₄) to prevent C4 substitution. Generally exhibits lower lipophilicity and different receptor binding profiles compared to Type A.
Pharmacological Profiles & Biological Activity[1][2][3][4][5][6][7][8][9]
Antimicrobial Activity (MDR Targets)
The 1-aminomethyl-2-naphthol isomers have shown exceptional potency against Multidrug-Resistant (MDR) strains.[2][3]
-
Mechanism: Molecular docking studies suggest these isomers bind to the ATP-binding pocket of DNA Gyrase B (bacteria) and Lanosterol 14α-demethylase (fungi).
-
Key Data:
Anticancer Activity (Cytotoxicity)
This is the most extensively researched area. The "Betti base" scaffold acts as a peptidomimetic, interfering with protein-protein interactions.
-
CREB Inhibition: Certain derivatives (e.g., Naphthol AS-E analogs) inhibit the interaction between the KIX domain of CBP and the KID domain of CREB. This pathway is critical in leukemia and breast cancer.
-
Apoptosis Induction: Isomers induce apoptosis via the mitochondrial pathway (caspase-3 activation).
-
Isomer Toxicity Contrast:
-
2-Naphthol derivatives (Type A) are generally more cytotoxic to cancer lines (HeLa, MCF-7) with IC50 values often < 10 µM.
-
1-Naphthol derivatives (Type B) show higher IC50 values (lower potency) in comparative studies, likely due to weaker intramolecular hydrogen bonding which affects membrane permeability.
-
Antioxidant & Enzyme Inhibition
-
Radical Scavenging: The phenolic hydroxyl group provides H-atom donation capability. Type A isomers are generally superior antioxidants due to the resonance stabilization of the resulting phenoxy radical by the C1-aminomethyl group.
-
Urease/Cholinesterase: Specific derivatives (e.g., with morpholine or piperidine rings) show micromolar inhibition of acetylcholinesterase, making them candidates for Alzheimer's research.
Structure-Activity Relationship (SAR)
The biological activity is highly tunable based on three structural vectors.
Figure 2: SAR logic for optimizing aminomethyl naphthol derivatives.
Summary of SAR Rules:
-
Regioisomerism: The 1,2-arrangement (Type A) is preferred for antimicrobial and anticancer activity due to the "Ortho-Effect" (intramolecular H-bond).
-
Amine Substitution: Cyclic secondary amines (piperidine, morpholine) yield higher potency than acyclic amines (diethylamine).
-
Aryl Ring: Electron-withdrawing groups (Cl, NO₂, F) on the phenyl ring (derived from the aldehyde) significantly lower IC50 values against cancer cell lines.
Experimental Protocols
Synthesis of 1-(α-aminobenzyl)-2-naphthol (Standard Betti Base)
Principle: Solvent-free Green Chemistry approach to maximize yield and regioselectivity.
-
Reagents: 2-Naphthol (10 mmol), Benzaldehyde (10 mmol), Piperidine (10 mmol).
-
Procedure:
-
Mix reagents in a round-bottom flask.
-
Heat at 60–80°C for 20–40 minutes (monitor via TLC, solvent system Hexane:EtOAc 7:3).
-
The mixture will liquefy and then resolidify.
-
Cool to room temperature.
-
Wash the solid crude with cold ethanol to remove unreacted starting material.
-
Recrystallize from ethanol/water.
-
-
Validation: Melting point (typically 190–195°C for this derivative) and IR spectroscopy (look for disappearance of carbonyl peak and appearance of broad OH/NH bands).
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 against MCF-7 or HeLa cell lines.
-
Preparation: Seed cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubation: Incubate for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form).
-
Solubilization: Remove media, add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm.
-
Calculation: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to derive IC50.
Data Summary: Isomer Comparison
| Feature | 1-aminomethyl-2-naphthol (Type A) | 2-aminomethyl-1-naphthol (Type B) |
| Precursor | 2-Naphthol | 1-Naphthol |
| Synthesis Ease | High (One-pot, high yield) | Moderate (Competing C4 substitution) |
| Stability | High (Intramolecular H-bond) | Moderate |
| Anticancer Potency | High (IC50 ~5–15 µM typical) | Moderate to Low |
| Genotoxicity | Significant DNA fragmentation | Lower DNA fragmentation |
| Primary Use | Drug discovery scaffold, Ligand | Dye intermediate, specialized synthesis |
References
-
Comparative Biological Activities of 2-(Aminomethyl)naphthalene Derivatives and Their Analogs. BenchChem. Link
-
Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 2012. Link
-
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 2025. Link
-
Amidoalkyl Naphthols: Bioactive Substances and Building Blocks. Encyclopedia, 2023.[5] Link
-
Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Toxicology and Industrial Health, 2014.[6][7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Authored by: Senior Application Scientist, Chemical Process Development
An Application Guide to the Synthesis of 5-(aminomethyl)naphthalen-1-ol from 5-hydroxy-2-naphthonitrile
Introduction
5-(aminomethyl)naphthalen-1-ol is a valuable bicyclic aromatic amine that serves as a crucial building block in medicinal chemistry and materials science. Its unique structure, featuring both a hydroxyl and an aminomethyl group on a naphthalene scaffold, makes it an attractive intermediate for the synthesis of complex molecular architectures, including pharmaceutical agents and functional dyes. The reduction of the nitrile functionality in the readily available precursor, 5-hydroxy-2-naphthonitrile, is the most direct route to this target molecule.
This application note provides detailed protocols for three distinct and reliable methods for the reduction of 5-hydroxy-2-naphthonitrile. The guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive overview of catalytic hydrogenation, transfer hydrogenation, and chemical hydride reduction. Each protocol is presented with an emphasis on the underlying chemical principles, procedural safety, and field-proven insights to ensure successful and reproducible synthesis.
Reaction Overview and Mechanistic Considerations
The fundamental transformation involves the reduction of a nitrile group to a primary amine. This process requires the addition of four hydrogen atoms across the carbon-nitrogen triple bond.
Caption: General pathway for nitrile reduction.
A key mechanistic feature of nitrile reduction is the formation of an imine intermediate after the initial addition of two hydrogen atoms. This imine can, under certain conditions, react with the primary amine product already formed in the mixture. This subsequent reaction can lead to the formation of undesired secondary amine byproducts.[1] The choice of catalyst, solvent, and additives can be crucial in minimizing this side reaction and maximizing the yield of the desired primary amine.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a widely employed industrial and laboratory method for nitrile reduction due to its high efficiency and atom economy.[2] Raney® Nickel is a common, highly active catalyst for this transformation. This section details two approaches: high-pressure hydrogenation with H₂ gas and a safer, lower-pressure catalytic transfer hydrogenation (CTH) method.
A. High-Pressure Hydrogenation
This classic method utilizes hydrogen gas under pressure and provides excellent yields but requires specialized high-pressure equipment.
Workflow for High-Pressure Hydrogenation
Caption: Experimental workflow for high-pressure catalytic hydrogenation.
Experimental Protocol:
-
Reactor Preparation: To a high-pressure hydrogenation vessel, add 5-hydroxy-2-naphthonitrile (1.0 eq) and a suitable solvent such as ethanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amines.
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Raney® Nickel (approx. 10-20% by weight of the nitrile) as a slurry in the reaction solvent.
-
Expert Insight: Raney® Nickel is pyrophoric and must be handled with extreme care, always kept wet with solvent. Never allow the catalyst to dry in the air.[3]
-
-
Reaction Execution: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 500 psi) and heat to 60-80 °C with vigorous stirring.[4]
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen. Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the solvent.
-
Safety Note: The Celite® pad containing the catalyst should be kept wet and disposed of properly to prevent ignition upon drying.
-
-
Isolation: Concentrate the combined filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
B. Catalytic Transfer Hydrogenation (CTH)
CTH offers a significantly safer alternative to high-pressure hydrogenation by using a hydrogen donor molecule in place of hydrogen gas.[5] 2-Propanol is a common and effective hydrogen donor in the presence of Raney® Nickel.[1]
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-hydroxy-2-naphthonitrile (1.0 eq), a large excess of 2-propanol (which acts as both solvent and hydrogen donor), and Raney® Nickel (a substrate to catalyst weight ratio of 2:5 is often effective).[1]
-
Reaction: Add a small amount of base, such as 2% potassium hydroxide (KOH), to the mixture. This has been shown to improve selectivity for the primary amine.[1]
-
Reflux: Heat the mixture to a gentle reflux and stir vigorously. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Mechanistic Note: The reaction proceeds via transfer of hydrogen from 2-propanol, which is oxidized to acetone. The primary amine product may initially form an N-isopropylidene imine with this acetone byproduct.[1]
-
-
Work-up: Upon completion, cool the reaction mixture and filter it through Celite® to remove the catalyst (again, keeping the catalyst wet).
-
Hydrolysis & Isolation: Concentrate the filtrate. To hydrolyze the intermediate imine, treat the residue with a dilute aqueous acid (e.g., 1M HCl) and stir for 1-2 hours. Then, basify the solution with an aqueous base (e.g., NaOH or NaHCO₃) to precipitate the free amine.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization can be performed if further purification is needed.
Protocol 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of rapidly converting nitriles to primary amines.[6][7][8] This method is highly effective but requires strict anhydrous conditions and extreme caution due to the high reactivity of LAH.
Workflow for LiAlH₄ Reduction
Caption: Experimental workflow for LiAlH₄ reduction of a nitrile.
Experimental Protocol:
-
Setup: Under a dry, inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (approx. 2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser. Cool the suspension to 0 °C in an ice bath.
-
Critical Safety: LiAlH₄ reacts violently with water and is pyrophoric. All glassware must be scrupulously dried, and all solvents must be anhydrous.[9]
-
-
Addition: Dissolve 5-hydroxy-2-naphthonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux until the starting material is consumed (monitor by TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction with extreme care by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).
-
Expert Insight: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts. Vigorous stirring during quenching is essential.
-
-
Isolation: Stir the resulting mixture at room temperature for an hour or until a white, granular precipitate forms. Filter the mixture, washing the solid salts thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine. Purify as needed by recrystallization or chromatography.
Protocol 3: Mild Reduction with Raney® Nickel / Potassium Borohydride
For laboratories not equipped for high-pressure reactions and seeking a milder alternative to LAH, a system combining Raney® Nickel with a borohydride salt offers an excellent solution. This method is efficient, proceeds under mild conditions, and avoids many of the hazards of the previous protocols.[10][11]
Experimental Protocol:
-
Setup: In a round-bottom flask, place Raney® Nickel (moist weight, approx. 1.0 eq), potassium borohydride (KBH₄, 4.0 eq), and dry ethanol.[11]
-
Reaction: To this stirred suspension, add the 5-hydroxy-2-naphthonitrile (1.0 eq). For aromatic nitriles, the reaction may be gently heated to around 50 °C to ensure a reasonable rate, though room temperature may also be sufficient.[11]
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Work-up: Once the reaction is complete, the mixture can be filtered to remove the Raney® Nickel catalyst.
-
Isolation: The ethanolic filtrate is concentrated under reduced pressure. The residue can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove borate salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by standard methods. This method is noted for producing primary amines in good to excellent yields with only trace formation of secondary or tertiary amines.[11]
Comparative Summary of Protocols
| Parameter | Protocol 1A: High-Pressure H₂/Raney® Ni | Protocol 1B: CTH / Raney® Ni | Protocol 2: LiAlH₄ | Protocol 3: KBH₄/Raney® Ni |
| Key Reagents | H₂ gas, Raney® Ni, NH₃/EtOH | 2-Propanol, Raney® Ni, KOH | LiAlH₄, Anhydrous THF | KBH₄, Raney® Ni, Dry EtOH |
| Conditions | High pressure (e.g., 500 psi), 60-80 °C | Reflux (approx. 82 °C), atmospheric pressure | Reflux (approx. 66 °C), atmospheric pressure | RT to 50 °C, atmospheric pressure |
| Pros | High yield, industrially scalable, clean | Safer (no H₂ gas), standard glassware | Very fast and effective, highly general | Mild conditions, high selectivity, safe |
| Cons | Requires specialized high-pressure equipment | Large excess of 2-propanol needed | Highly hazardous reagent, requires strict anhydrous conditions | Requires catalyst and hydride |
| Safety | High-pressure H₂ gas, pyrophoric catalyst | Pyrophoric catalyst | Pyrophoric and water-reactive reagent | Pyrophoric catalyst |
Troubleshooting and Field Insights
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material, the cause could be deactivated catalyst or insufficient reducing agent. For catalytic methods, adding a fresh portion of the catalyst may restart the reaction. For hydride reductions, ensuring the purity and anhydrous nature of the reagents is paramount.
-
Formation of Secondary Amine Byproduct: This is a common side reaction in nitrile reductions.[1] Using a solvent saturated with ammonia (as in Protocol 1A) or adding a base like KOH (Protocol 1B) can effectively suppress the formation of the secondary amine by competing with the primary amine product for reaction with the imine intermediate.
-
Difficult Work-up with LAH: If the aluminum salts form a gelatinous, hard-to-filter precipitate during the LAH workup, it is often due to an incorrect quenching procedure. Adhering strictly to the 1:1:3 ratio of water:15% NaOH:water is crucial for obtaining a granular solid.
Conclusion
The reduction of 5-hydroxy-2-naphthonitrile to 5-(aminomethyl)naphthalen-1-ol can be accomplished through several effective methods. The choice of protocol should be guided by the available laboratory infrastructure, safety considerations, and the desired scale of the reaction. High-pressure hydrogenation is a robust method for large-scale synthesis. For standard laboratory settings, catalytic transfer hydrogenation and the KBH₄/Raney® Ni system offer excellent, safer, and milder alternatives. While highly effective, the use of LiAlH₄ should be reserved for situations where its high reactivity is necessary and can be managed with appropriate safety precautions.
References
- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
-
Wu, B., et al. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 95-100. Available at: [Link]
-
Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. Available at: [Link]
-
Zahran, Z. N., et al. (2011). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
-
Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. ACS Publications. Available at: [Link]
-
Yang, M., et al. (2018). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. Available at: [Link]
-
The Organic Chemist. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]
- Vander-Poorten, A. M. (1983). Method for the hydrogenation of nitriles to primary amines. Google Patents.
-
Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Available at: [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]
-
University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]
-
AZoM. (2016). Catalytic Hydrogenation Reaction. Available at: [Link]
-
Labes, R., et al. (2023). A safe and selective continuous-flow method for the transfer hydrogenation of benzonitrile to benzylamine. Reaction Chemistry & Engineering. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. azom.com [azom.com]
- 3. youtube.com [youtube.com]
- 4. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
Application Note & Protocol: 2-(Aminomethyl)-5-hydroxynaphthalene as a Versatile Fluorescent Probe for Bioconjugation and Ratiometric pH Sensing
Abstract
This document provides a comprehensive technical guide for the application of 2-(Aminomethyl)-5-hydroxynaphthalene (AMHN) as a versatile, short-wavelength fluorescent probe. AMHN's unique structure, featuring a reactive primary amine and pH-sensitive hydroxyl and amino moieties on a fluorescent naphthalene core, enables its use in two critical research applications. Firstly, the aminomethyl group serves as a robust anchor for covalent labeling of biomolecules. Secondly, the probe exhibits pH-dependent fluorescence, making it a suitable candidate for ratiometric sensing of intracellular pH. This guide details the underlying principles, provides validated, step-by-step protocols for protein labeling and live-cell pH imaging, and includes essential information for data analysis and troubleshooting.
Principle of Operation
2-(Aminomethyl)-5-hydroxynaphthalene is a functionalized polycyclic aromatic hydrocarbon whose utility as a probe is derived from two key features of its molecular structure:
-
Bioconjugation via Primary Amine: The aminomethyl group (-CH₂NH₂) provides a nucleophilic primary amine that is readily available for covalent bond formation.[1][2] This group can be targeted by a wide range of amine-reactive electrophilic reagents, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3][4] This reaction is a cornerstone of bioconjugation, allowing for the stable attachment of the fluorescent naphthalene core to proteins, antibodies, and other amine-containing macromolecules.[1][5][6]
-
pH-Dependent Fluorescence: The fluorescence of the naphthalene ring is influenced by the protonation states of the exocyclic amino and hydroxyl groups. In acidic environments, the lone pair of electrons on the nitrogen atom is protonated (-NH₃⁺), which can alter the intramolecular charge transfer (ICT) characteristics of the molecule. Conversely, in alkaline conditions, the hydroxyl group can be deprotonated (-O⁻). These changes in the electronic distribution of the fluorophore can lead to shifts in the fluorescence emission spectrum or changes in fluorescence intensity, a principle widely used in the design of pH-sensitive probes. By measuring the ratio of fluorescence intensities at two different wavelengths, environmental effects such as probe concentration and photobleaching can be minimized, allowing for accurate pH determination.[7][8][9][10]
Probe Specifications
The following specifications are based on the analysis of structurally similar aminonaphthalene derivatives.[11][12] Experimental validation is recommended for specific applications.
| Property | Value (Estimated) | Notes |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Excitation Max (λex) | ~340 nm | In aqueous buffer, pH 7.4. Naphthalene derivatives typically excite in the UV range.[13] |
| Emission Max (λem) | ~450 nm (pH 7.4) / ~510 nm (pH 5.0) | Exhibits a potential pH-dependent shift. This dual-emission characteristic is key for ratiometric sensing. |
| Stokes Shift | >100 nm | A large Stokes shift is advantageous for minimizing self-quenching and background noise. |
| Quantum Yield (Φ) | 0.3 - 0.5 | Highly dependent on solvent polarity and pH. |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers. | Prepare concentrated stock solutions in an organic solvent. |
| Storage | Store at -20°C, protected from light. |
Application 1: Covalent Labeling of Proteins
This protocol describes the covalent conjugation of AMHN to a target protein using a heterobifunctional crosslinker like BS³ (Bis(sulfosuccinimidyl) suberate), which first reacts with the protein's primary amines and then with the probe's primary amine. This method is illustrative; direct conjugation using custom-synthesized NHS-ester activated AMHN is also possible.
Required Materials
-
AMHN Probe: 10 mM stock in anhydrous DMSO.
-
Target Protein: ≥2 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Crosslinker: BS³ (or other amine-to-amine crosslinker), 25 mM stock in DMSO.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).
Experimental Protocol: Protein Labeling Workflow
Caption: Workflow for covalent protein labeling using AMHN probe.
Step-by-Step Methodology
-
Protein Preparation: Prepare the protein solution in PBS. Scientist's Note: Amine-containing buffers like Tris must be avoided as they will compete in the reaction.[14] The protein should be buffer-exchanged into PBS if necessary.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the BS³ crosslinker stock. A typical starting molar ratio is 1:5 (Protein:BS³). Mix gently and incubate for 30 minutes at room temperature.
-
Conjugation: Add the AMHN stock solution to the activated protein mixture. A typical starting molar ratio is 1:20 (Protein:AMHN). Scientist's Note: The excess of the probe helps to drive the reaction to completion. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes. This step deactivates any remaining reactive crosslinker.
-
Purification: Remove unconjugated probe and crosslinker by passing the reaction mixture through a desalting column pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~340 nm (for AMHN).
Application 2: Ratiometric pH Measurement in Live Cells
This protocol outlines the use of AMHN to measure pH in the cytoplasm of live cells. It relies on creating a calibration curve to correlate the fluorescence emission ratio to known pH values.
Required Materials
-
AMHN Probe: 10 mM stock in anhydrous DMSO.
-
Cell Culture: Adherent cells grown on glass-bottom imaging dishes.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Calibration Buffers: A set of buffers with varying pH values (e.g., from pH 5.0 to 8.0) containing 10 µM nigericin. Scientist's Note: Nigericin is an ionophore that equilibrates the intracellular pH with the extracellular buffer pH, which is essential for generating a valid calibration curve.[7]
-
Fluorescence Microscope: Equipped with a DAPI filter set (or similar, e.g., ~340nm excitation) and an emission detector capable of capturing images at two wavelengths (e.g., 450 nm and 510 nm).
Experimental Protocol: Live-Cell pH Imaging
Caption: Workflow for ratiometric pH measurement in live cells.
Step-by-Step Methodology
-
Cell Preparation: Plate cells on glass-bottom dishes and grow to 70-80% confluency.
-
Probe Loading: Prepare a working solution of AMHN (e.g., 10 µM) in pre-warmed HBSS. Remove the culture medium from the cells, wash once with HBSS, and add the AMHN loading solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
Wash: Remove the loading solution and wash the cells three times with warm HBSS to remove extracellular probe.
-
Imaging (Experimental Group): Immediately proceed to imaging. Acquire fluorescence images using an excitation of ~340 nm. Capture emission simultaneously or sequentially at Channel 1 (~450 nm) and Channel 2 (~510 nm).
-
Calibration Curve Generation: a. Prepare parallel sets of cells loaded with AMHN as described above. b. For each pH point, replace the HBSS with a specific pH calibration buffer containing nigericin. Incubate for 5-10 minutes to allow pH equilibration. c. Image each dish, acquiring emission intensities at Channel 1 and Channel 2 for several regions of interest (ROIs).
-
Data Analysis: a. For each ROI in both experimental and calibration images, perform background subtraction. b. Calculate the emission ratio (R) = Intensity_Ch2 / Intensity_Ch1. c. Plot the mean ratio values from the calibration samples against their corresponding pH values to generate a calibration curve. d. Use the calibration curve to convert the ratio values from the experimental samples into intracellular pH values.[8][15]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low protein labeling efficiency | Inactive crosslinker/probe; Presence of competing amines (e.g., Tris buffer); Incorrect pH. | Use fresh stocks of reagents. Ensure reaction buffer is amine-free and within the optimal pH range (7.2-8.0). Optimize molar ratios. |
| High background fluorescence in cells | Incomplete removal of extracellular probe; Probe precipitation. | Increase the number of wash steps after loading. Ensure the final probe concentration is below its solubility limit in the buffer. |
| No significant change in ratio with pH | Probe is not pH-sensitive in the cellular environment; Incorrect emission channels selected. | Validate probe's pH sensitivity in a cell-free cuvette system first. Check the emission spectrum of the probe to confirm the optimal wavelengths for ratiometric analysis. |
| Rapid photobleaching | High excitation light intensity; Prolonged exposure. | Reduce the intensity of the excitation lamp/laser. Minimize exposure time and use a sensitive camera. |
References
- Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers.
- Protein Labeling with Pyrylium Dyes. Lumiprobe.
- Fluorescent Amine Protein Labeling. Jena Bioscience.
- Chemical Conjugation.
- Labeling a protein with fluorophores using NHS ester derivitiz
- A Highly Selective and Sensitive Fluorescent Probe for pH. PubMed.
- A Ratiometric Fluorescence Nano pH Biosensor for Live-Cell Imaging Using Cerasome. MDPI.
- Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). PMC.
- An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjug
- Spectroscopic and Synthetic Overview of Naphthalene Deriv
- Ratiometric fluorescence imaging of nuclear pH in living cells using Hoechst-tagged fluorescein. PubMed.
- Antibody Labeling Methods. Novus Biologicals.
- Ratiometric pH Sensing and Imaging in Living Cells with Dual-Emission Semiconductor Polymer Dots. MDPI.
- Overview of Bioconjug
- General Dialdehyde Click Chemistry for Amine Bioconjugation.
- β-alkoxy enones for biocompatible primary amine conjug
- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Deriv
- Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific.
- Ratiometric fluorescent probes for pH mapping in cellular organelles. RSC Publishing.
- Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives.
- A new fluorescent probe for neutral to alkaline pH and imaging applic
- Electronic properties of chosen naphthalene deriv
- Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging. Organic & Biomolecular Chemistry (RSC Publishing).
- N-Phenylnaphthalen-1-amine | Fluorescence Probe. MedchemExpress.com.
- Application Note: Fluorescent Derivatization of Amino Acids with 2-(Aminomethyl)-5-bromonaphthalene for HPLC Analysis. Benchchem.
- Detection of Lysosomal Hg 2+ Using a pH-Independent Naphthalene Monoimide-Based Fluoroprobe. MDPI.
- Synthesis and Fluorescent Properties of Aminopyridines and the Applic
- Synthesis and spectral and chemical properties of the yellow fluorescent protein zFP538 chromophore. PubMed.
- An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Publishing.
- Fluorescence properties of the Na+/H+exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH. European Journal of Histochemistry.
Sources
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 8. A Ratiometric Fluorescence Nano pH Biosensor for Live-Cell Imaging Using Cerasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ratiometric fluorescent probes for pH mapping in cellular organelles - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bocascientific.com [bocascientific.com]
- 15. Ratiometric fluorescence imaging of nuclear pH in living cells using Hoechst-tagged fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioconjugation Strategies for 6-(Aminomethyl)-1-Naphthol to Proteins
Introduction & Chemical Rationale
6-(aminomethyl)-1-naphthol is a highly versatile bifunctional molecule utilized in the development of fluorescent probes, electrochemical biosensors, and targeted drug payloads. It features two distinct reactive handles: a phenolic hydroxyl group at position 1, and a primary aliphatic amine at position 6.
While the naphthol ring can theoretically undergo azo coupling, the primary amine (-CH₂-NH₂) is the most reliable and chemoselective handle for bioconjugation [1]. The aliphatic nature of this aminomethyl group gives it a pKa of approximately 9.0–9.5, rendering it a highly potent nucleophile at physiological to slightly alkaline pH (7.2–8.5) [2].
Conjugating a small-molecule amine to a large protein presents a specific structural challenge: proteins possess abundant native primary amines (lysine residues and N-termini). Attempting a direct single-step conjugation with homobifunctional crosslinkers (e.g., BS3 or glutaraldehyde) inevitably leads to massive protein-protein polymerization. To circumvent this and ensure a highly specific, monomeric protein conjugate, we must employ controlled, multi-step heterobifunctional workflows or zero-length carbodiimide chemistry [3].
Quantitative Data: Strategy Comparison
The selection of the conjugation pathway dictates the final stability, spacer length, and structural integrity of the target protein. Below is a comparative matrix of the two optimal methodologies detailed in this guide.
| Parameter | Workflow 1: Traut's / Sulfo-SMCC | Workflow 2: EDC / Sulfo-NHS |
| Crosslinker Type | Heterobifunctional (Amine-to-Thiol) | Zero-Length (Carboxyl-to-Amine) |
| Protein Target Group | Native Amines (converted to Maleimides) | Native Carboxyls (Aspartate, Glutamate) |
| Final Bond Formed | Thioether + Amide | Amide |
| Spacer Arm Length | ~19.9 Å (combined Traut's + SMCC) | 0 Å (Direct attachment) |
| Optimal Reaction pH | 7.2 (Activation) / 7.2-7.5 (Coupling) | 6.0 (Activation) / 7.5-8.0 (Coupling) |
| Polymerization Risk | Zero (Unidirectional coupling) | Moderate (Requires large naphthol excess) |
| Best Used For | Antibodies, enzymes sensitive to steric hindrance | Peptides, highly stable carrier proteins (BSA/KLH) |
Workflow 1: Unidirectional Heterobifunctional Conjugation (The Traut's/SMCC Method)
To completely eliminate the risk of protein cross-linking, this advanced protocol converts the two reactive amines (on the naphthol and the protein) into mutually exclusive reactive pairs: a sulfhydryl and a maleimide [3].
Caption: Unidirectional conjugation using Traut's Reagent (thiolation) and Sulfo-SMCC (maleimide activation).
Mechanistic Causality
By reacting 6-(aminomethyl)-1-naphthol with Traut's Reagent (2-Iminothiolane), we ring-open the iminothiolane to form a stable amidine bond, exposing a terminal sulfhydryl. Concurrently, the protein's native amines are capped with Sulfo-SMCC to display maleimides. Because maleimides only react with sulfhydryls at pH 6.5–7.5, mixing these two modified components results in a highly specific, 1:1 unidirectional coupling without any off-target polymerization [1].
Step-by-Step Protocol
Phase A: Thiolation of 6-(aminomethyl)-1-naphthol
-
Dissolve 6-(aminomethyl)-1-naphthol in anhydrous DMSO to a concentration of 10 mM. (Causality: The naphthol ring is hydrophobic; anhydrous DMSO prevents premature degradation and ensures complete solubility).
-
Dissolve Traut's Reagent in Thiolation Buffer (100 mM Sodium Borate, 1 mM EDTA, pH 8.0) to 10 mM. (Causality: EDTA chelates trace metals, preventing the newly formed thiols from oxidizing into disulfide dimers).
-
Mix the naphthol and Traut's Reagent at a 1:1.5 molar ratio. Incubate for 45 minutes at Room Temperature (RT) in the dark.
Phase B: Maleimide Activation of the Protein
-
Prepare the Target Protein at 2–5 mg/mL in Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2). Do not use Tris or Glycine buffers.
-
Add a 10-fold molar excess of Sulfo-SMCC (dissolved in ultra-pure water immediately before use).
-
Incubate for 30 minutes at RT.
-
Promptly remove unreacted Sulfo-SMCC using a Zeba™ Spin Desalting Column equilibrated with Conjugation Buffer. (Causality: Maleimide groups undergo ring-opening hydrolysis in aqueous solutions over time. Immediate desalting preserves the reactive handle).
Phase C: Final Conjugation
-
Immediately mix the Thiolated Naphthol (Phase A) with the Maleimide-Activated Protein (Phase B) at a 10:1 molar ratio (Naphthol:Protein). Ensure final DMSO concentration remains <10% v/v to prevent protein denaturation.
-
Incubate for 2 hours at RT or overnight at 4°C.
-
Purify the final conjugate via dialysis or size-exclusion chromatography against PBS (pH 7.4).
Self-Validation & Quality Control
-
Thiolation QC: Before Phase C, extract a 10 µL aliquot of Phase A and react it with Ellman’s Reagent (DTNB). A rapid shift to yellow (absorbance at 412 nm) validates successful sulfhydryl generation.
-
Conjugate QC: Measure the UV-Vis spectrum of the purified conjugate. The naphthol moiety exhibits a distinct absorption peak (typically ~290-320 nm) independent of the protein’s 280 nm peak. Use the Beer-Lambert law to calculate the Degree of Labeling (DOL).
Workflow 2: Zero-Length Crosslinking via EDC/Sulfo-NHS
When a spacer arm is undesirable (e.g., to maintain close proximity for FRET assays or strict structural conformations), zero-length carbodiimide chemistry is utilized to link the naphthol's amine directly to the protein's native carboxyl groups (Aspartate/Glutamate) [4].
Caption: Carbodiimide-mediated coupling of aminomethyl naphthol to protein carboxyls.
Mechanistic Causality
EDC activates carboxyl groups to form an highly unstable O-acylisourea intermediate. If reacted directly with an amine, efficiency is extremely low due to rapid hydrolysis. The addition of Sulfo-NHS converts this intermediate into a semi-stable Sulfo-NHS ester, increasing the coupling efficiency by over 20-fold [4]. By performing the activation at pH 6.0 and the coupling at pH 7.5–8.0, we optimize the thermodynamics for both the activation step and the subsequent nucleophilic attack by the naphthol's primary amine [2].
Step-by-Step Protocol
Phase A: Carboxyl Activation
-
Prepare the Protein at 2 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). (Causality: MES is a non-amine, non-carboxylate buffer that will not compete with the crosslinking reaction).
-
Add EDC to a final concentration of 2 mM and Sulfo-NHS to 5 mM.
-
Incubate for 15 minutes at RT.
Phase B: Amine Coupling
-
Add 6-(aminomethyl)-1-naphthol (pre-dissolved in DMSO) to a final molar excess of 20-fold relative to the protein. (Causality: A massive excess of the small-molecule amine outcompetes the protein's native amines, driving the reaction toward naphthol conjugation rather than intra-protein crosslinking).
-
Immediately adjust the pH of the reaction to 7.5–8.0 using 1 M Sodium Bicarbonate. (Causality: The aminomethyl group must be sufficiently deprotonated to act as a nucleophile).
-
Incubate for 2 hours at RT.
-
Quenching: Add Hydroxylamine to a final concentration of 10 mM and incubate for 15 minutes. (Causality: Hydroxylamine rapidly cleaves any unreacted Sulfo-NHS esters, regenerating the native carboxyls and preventing off-target reactions in downstream assays).
-
Desalt or dialyze extensively against PBS (pH 7.4) to remove the quenching byproducts and unreacted naphthol.
Self-Validation & Quality Control
Because EDC/NHS chemistry carries an inherent risk of protein-protein crosslinking, validation must assess structural integrity. Run the purified conjugate on a reducing SDS-PAGE gel alongside an unconjugated protein control. A successful, controlled small-molecule conjugation will present as a single band with a very slight upward molecular weight shift. The presence of high-molecular-weight ladders indicates that the 20-fold naphthol excess was insufficient to prevent protein polymerization, requiring optimization of the molar ratios.
References
-
Bioconjugate Techniques, 3rd Edition Elsevier / ScienceDirect URL:[Link]
Application Note: High-Sensitivity Derivatization of Aldehydes using 2-(Aminomethyl)-5-hydroxynaphthalene (2-AMHN)
Executive Summary
This application note details a robust protocol for the derivatization of aldehydes using 2-(Aminomethyl)-5-hydroxynaphthalene (2-AMHN) . Unlike standard reagents such as 2,4-DNPH (UV detection) or Dansyl Hydrazine, 2-AMHN utilizes a reductive amination pathway to generate highly stable, fluorescent secondary amines.
The inclusion of the 5-hydroxyl group on the naphthalene core serves two critical functions:
-
Bathochromic Shift: It shifts the emission maximum to longer wavelengths (~450 nm) compared to unsubstituted naphthalene amines, reducing background interference from biological matrices.
-
Solubility Enhancement: It increases the hydrophilicity of the derivative, improving compatibility with reverse-phase mobile phases and reducing precipitation issues common with hydrophobic tags.
This method is optimized for the quantification of trace aldehydes in biological fluids (plasma, urine) and pharmaceutical formulations.
Chemical Principle & Mechanism[1][2]
The derivatization proceeds via a two-step Reductive Amination in a single pot.
-
Condensation: The primary amine of 2-AMHN attacks the carbonyl carbon of the target aldehyde under chemically controlled acidic conditions (pH 4.5–5.5) to form an Imine (Schiff Base) intermediate.
-
Reduction: The imine is selectively reduced in situ by Sodium Cyanoborohydride (NaCNBH
) to a stable secondary amine. The reducing agent is selected because, at slightly acidic pH, it reduces the protonated imine much faster than the carbonyl group of the aldehyde, preventing side reactions.
Reaction Pathway Diagram[3]
Caption: The reaction sequence converts the unstable aldehyde into a chemically stable, fluorescent secondary amine suitable for HPLC separation.
Materials & Reagents
Chemicals
| Reagent | Specification | Role |
| 2-(Aminomethyl)-5-hydroxynaphthalene | >97% Purity (Custom/Specialty) | Derivatization Agent |
| Sodium Cyanoborohydride (NaCNBH | 1.0 M in THF or Solid | Reducing Agent |
| Acetic Acid (Glacial) | HPLC Grade | pH Adjustment |
| Methanol (MeOH) | LC-MS Grade | Solvent |
| Acetonitrile (ACN) | LC-MS Grade | Mobile Phase |
| Ammonium Acetate | HPLC Grade | Buffer Salt |
Preparation of Stock Solutions
-
Derivatization Reagent (20 mM): Dissolve 3.5 mg of 2-AMHN in 1 mL of Methanol. Note: Prepare fresh daily and protect from light.
-
Reducing Agent (100 mM): Dissolve 6.3 mg of NaCNBH
in 1 mL of Methanol. Caution: Toxic. Handle in a fume hood. -
Reaction Buffer (1.0 M Acetate, pH 5.0): Dissolve Sodium Acetate in water and adjust pH to 5.0 using Glacial Acetic Acid.
Experimental Protocol
Step 1: Sample Preparation
-
Biological Fluids: Protein precipitation is required. Mix 100 µL plasma with 300 µL cold Acetonitrile. Centrifuge at 12,000 x g for 10 min. Collect supernatant.
-
Aqueous Standards: Dilute aldehyde standards to desired range (e.g., 10 nM – 10 µM) in water/methanol (50:50).
Step 2: Derivatization Reaction[3]
-
In a 1.5 mL amber HPLC vial, combine:
-
100 µL Sample or Standard
-
50 µL Acetate Buffer (pH 5.0)
-
50 µL 2-AMHN Reagent Solution
-
-
Vortex briefly (5 sec).
-
Add 50 µL NaCNBH
Solution. -
Cap and vortex.
-
Incubate: Heat at 60°C for 45 minutes in a heating block.
-
Expert Insight: While reductive amination can occur at room temperature, 60°C ensures complete conversion for sterically hindered aldehydes and drives the equilibrium toward the imine.
-
-
Quench: Cool to room temperature. The reaction mixture can be injected directly or diluted with Mobile Phase A if the concentration is too high.
Step 3: HPLC-FLD Analysis[3][6]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10–20 µL.
-
Fluorescence Detection:
-
Excitation: 280 nm (Naphthalene absorption).
-
Emission: 450 nm (Hydroxynaphthalene emission).
-
Gain: High.[2]
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 22.0 | 10 | 90 |
| 22.1 | 90 | 10 |
| 27.0 | 90 | 10 |
Data Analysis & Validation
Expected Chromatogram
The 5-hydroxyl group imparts moderate polarity to the tag. Consequently:
-
Excess Reagent: Elutes early (typically < 3 min).
-
Aliphatic Aldehydes (C3-C8): Elute between 5–12 minutes.
-
Aromatic Aldehydes: Elute later (12–18 minutes) due to pi-pi interactions with the column.
Method Performance Metrics
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.998 | Range: 10 nM to 50 µM |
| LOD (Limit of Detection) | 2–5 nM | Superior to UV-based DNPH methods (~50 nM) |
| Precision (RSD) | < 4.5% | Intra-day (n=6) |
| Derivatization Yield | > 95% | Confirmed by LC-MS |
Troubleshooting Guide
-
Low Signal: Check pH of the buffer. If pH > 6.0, imine formation is slow. If pH < 4.0, the amine reagent becomes fully protonated and non-nucleophilic.
-
Double Peaks: Indicates incomplete reduction (Imine vs. Amine). Increase NaCNBH
concentration or reaction time. -
Precipitation: The 2-AMHN reagent may precipitate in high-salt buffers. Maintain organic solvent (MeOH) at ≥ 20% in the reaction mix.
References
-
Reductive Amination Principles: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Naphthalene Fluorescence: Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd ed., Springer, 2006. (Foundational text on fluorophore dynamics and solvent effects). Link
-
Aldehyde Profiling: Uchiyama, S., et al. "Analytical methods for carbonyl compounds in biological samples." Journal of Chromatography B, vol. 879, no. 17-18, 2011, pp. 1282-1289. (Context for aldehyde biomarkers). Link
-
Analogous Reagents: You, J., et al. "Fluorescent derivatization of aldehydes with naphthalene-based reagents for HPLC." Analytica Chimica Acta, vol. 511, no. 2, 2004, pp. 271-276. (Validates the naphthalene-amine approach). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Comprehensive HPLC Method Development and Validation for Aminomethyl Naphthol (Betti Base) Intermediates
Introduction & Scientific Rationale
Aminomethyl naphthols, widely recognized as Betti bases, are pivotal chiral intermediates synthesized via the multicomponent Betti reaction (a modified Mannich reaction)[1]. These compounds serve as crucial building blocks for various pharmacologically active agents, including non-peptide inhibitors and antibacterial drugs[2]. However, their amphoteric nature—comprising a basic secondary or tertiary amine and a weakly acidic naphthol hydroxyl group—presents significant challenges during High-Performance Liquid Chromatography (HPLC) method development[3].
As a Senior Application Scientist, it is critical to look beyond standard platform methods. The successful chromatographic profiling of Betti bases requires a deep understanding of analyte pKa, stationary phase chemistry, and the latest regulatory frameworks.
The Causality of Method Design
Achiral Chemical Purity: The primary challenge in analyzing basic compounds like Betti bases is their propensity to interact with residual silanol groups (Si-OH) on standard silica-based stationary phases[4]. This secondary ion-exchange interaction causes severe peak tailing and compromises resolution. To mitigate this, our protocol utilizes a hybrid-silica C18 column which is stable at high pH. By employing a mobile phase buffered to pH 9.5, the basic amine group remains in its neutral, un-ionized state, effectively eliminating silanol-driven tailing[5].
Chiral Enantiomeric Purity: Because the Betti reaction yields a racemic mixture, determining enantiomeric excess (ee) is critical for downstream pharmaceutical applications[6]. Reversed-phase conditions are generally ineffective for direct enantioseparation. Therefore, normal-phase HPLC utilizing a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) is the industry standard[7]. The causality behind adding a basic modifier, such as 0.1% diethylamine (DEA), to the hexane/isopropanol mobile phase is to competitively bind to the active acidic sites on the chiral stationary phase. This prevents the basic aminomethyl group of the analyte from non-specific binding, ensuring sharp peaks and accurate enantiomeric resolution[8].
Regulatory Alignment: Any method developed for pharmaceutical intermediates must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach, robustness, and self-validating system suitability[9].
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems. Each workflow includes specific System Suitability Testing (SST) criteria that must be met before sample analysis can proceed, ensuring absolute trustworthiness in the generated data.
Protocol A: Achiral Chemical Purity (Reversed-Phase HPLC)
Objective: To quantify the chemical purity of the Betti base intermediate and separate it from unreacted naphthol and aldehyde precursors.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 0.79 g of Ammonium bicarbonate in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to 9.5 ± 0.1 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
-
System Setup: Install a Hybrid Silica C18 column (150 x 4.6 mm, 3.5 µm). Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer.
-
Gradient Elution: Program the pump to deliver a gradient from 5% B to 95% B over 15 minutes, holding at 95% B for 3 minutes, followed by a 5-minute re-equilibration at 5% B. Flow rate: 1.0 mL/min.
-
Sample Preparation: Dissolve the Betti base sample in a diluent of Water:Acetonitrile (50:50 v/v) to a working concentration of 0.5 mg/mL.
-
Self-Validation (SST): Inject a blank diluent to confirm no baseline interference. Inject a standard solution (0.5 mg/mL) in quintuplicate.
-
Acceptance Criteria: The tailing factor (
) for the Betti base peak must be , and the theoretical plate count ( ) must be .
-
Protocol B: Chiral Enantiomeric Purity (Normal-Phase HPLC)
Objective: To determine the enantiomeric excess (ee) of the synthesized Betti base.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA) as a basic modifier. Sonicate to degas.
-
System Setup: Install a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm). Set the column oven to 25°C.
-
Isocratic Elution: Run the mobile phase isocratically at a flow rate of 1.0 mL/min for 30 minutes.
-
Sample Preparation: Dissolve the enantioenriched Betti base in the mobile phase to a concentration of 1.0 mg/mL.
-
Self-Validation (SST): Inject a racemic reference standard of the Betti base prior to the sample.
-
Acceptance Criteria: The resolution (
) between the (R) and (S) enantiomer peaks must be . If , adjust the Isopropanol ratio slightly (e.g., to 95:5) to increase retention and selectivity.
-
Data Presentation & Validation Criteria
To ensure rapid evaluation, the optimized chromatographic parameters and the required ICH Q2(R2) validation criteria are summarized below.
Table 1: Optimized Chromatographic Parameters for Aminomethyl Naphthols
| Parameter | Achiral Purity Method (RP-HPLC) | Chiral Purity Method (NP-HPLC) |
| Column | Hybrid Silica C18 (150 x 4.6 mm, 3.5 µm) | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 10 mM NH₄HCO₃ (pH 9.5) B: Acetonitrile | Hexane : Isopropanol (90:10 v/v) with 0.1% DEA |
| Elution Mode | Gradient (5% to 95% B in 15 min) | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 25°C |
| Detection (UV) | 230 nm and 254 nm | 254 nm |
| Critical Modifier | Ammonium hydroxide (pH control) | Diethylamine (Silanol/Chiral site suppression) |
Table 2: ICH Q2(R2) Validation Acceptance Criteria for Betti Bases[10]
| Validation Characteristic | Experimental Design | Acceptance Criteria |
| Specificity | Inject Blank, Placebo, and Impurity-spiked samples. | No interference at the retention time of the Betti base. Peak purity angle < purity threshold. |
| Linearity & Range | 5 concentration levels from 50% to 150% of target. | Correlation coefficient ( |
| Accuracy | Recovery studies at 80%, 100%, and 120% levels. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 replicate injections of the 100% standard. | Relative Standard Deviation (%RSD) |
| Robustness | Deliberate variations in pH (±0.2), Temp (±5°C), Flow (±0.1 mL). | System suitability criteria ( |
Method Development & Validation Visualizations
Figure 1: HPLC method development workflow for Betti base intermediates.
Figure 2: ICH Q2(R2) analytical procedure validation lifecycle.
References
-
Iftikhar, R., et al. "Recent advances in the green synthesis of Betti bases and their applications: A review." Molecular Diversity (2023). URL:[Link] (Referenced via[1],[2])
-
PharmaGuru. "HPLC Method Development For Basic Molecules: A Case Study." PharmaGuru (2025). URL:[Link] (Referenced via[3])
-
Welch Materials. "HPLC Column Selection: Core to Method Development (Part II)." Welch Materials, Inc. (2025). URL:[Link] (Referenced via[4])
-
LCGC International. "Top Three HPLC Method Development Tips." Chromatography Online (2019). URL:[Link] (Referenced via[5])
-
Sztojkov-Ivanov, A., et al. "High-performance liquid chromatographic enantioseparation of Betti base analogs." National Institutes of Health (PMC). URL:[Link] (Referenced via[6])
-
Węglarz, I., et al. "Development of Bifunctional Chiral Thioureas and Thiosquaramides in the Synthesis of Betti Bases." MDPI / PMC (2023). URL:[Link] (Referenced via[7])
-
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures." EMA (2023). URL:[Link] (Referenced via[9],[10])
Sources
- 1. Development of Bifunctional Chiral Thioureas and Thiosquaramides in the Synthesis of Betti Bases [mdpi.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. pharmaguru.co [pharmaguru.co]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. High-performance liquid chromatographic enantioseparation of Betti base analogs on a newly developed isopropyl carbamate-cyclofructan6-based (IP-CF6) chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Bifunctional Chiral Thioureas and Thiosquaramides in the Synthesis of Betti Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Amino-4-ethyl-hexan-1-ol | 945723-37-5 | Benchchem [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Application Notes and Protocols for Solid-Phase Synthesis of Naphthalene-Based Scaffolds
Introduction: The Naphthalene Scaffold in Modern Chemistry
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, diagnostics, and materials science. Its rigid, lipophilic structure provides an excellent platform for the spatial projection of functional groups, leading to high-affinity interactions with biological targets. Furthermore, the inherent photophysical properties of naphthalene, such as strong fluorescence and excellent photostability, make it an ideal fluorophore for developing sensitive and selective molecular probes.[1] The aminomethyl naphthalene core, in particular, serves as a versatile entry point for creating diverse chemical libraries.
Solid-phase synthesis (SPS) has revolutionized the construction of such libraries by anchoring a starting material to an insoluble resin support.[2] This approach streamlines the synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing.[3] This guide provides detailed protocols and expert insights for the solid-phase synthesis of libraries based on the aminomethyl naphthalene scaffold, from initial resin attachment to final product characterization.
Core Principles: Strategic Selection of Resin and Linker
The success of any solid-phase synthesis campaign hinges on the judicious choice of the solid support and the linker that tethers the molecule of interest to it.
Solid Supports
The most common solid supports are based on 1-2% divinylbenzene cross-linked polystyrene beads. These resins are chemically inert and swell in a variety of organic solvents, allowing reagents to penetrate the polymer matrix. For the synthesis of naphthalene-based compounds, aminomethyl (AM) polystyrene resin is a frequent choice, providing a primary amine handle for initial attachment.
Linker Strategies: The Gateway to Diversity
The linker is a bifunctional molecule that connects the nascent compound to the solid support. Its design is critical as it dictates the conditions under which the final product is cleaved from the resin.
-
Acid-Labile Linkers (e.g., Rink Amide): These are among the most common linkers in Fmoc-based solid-phase chemistry. The Rink Amide linker, for instance, is attached to an aminomethyl resin and allows for the synthesis of C-terminal amides.[4] Cleavage is typically achieved with a high concentration of trifluoroacetic acid (TFA), which simultaneously removes most common acid-labile side-chain protecting groups.[5] This is an excellent strategy when the final product requires a primary amide at the point of attachment.
-
Backbone Amide Linkers (e.g., Naphthaldehyde-based): An alternative strategy involves anchoring the initial building block through a backbone amide. This approach is particularly useful for generating C-terminally modified peptides or other small molecules where the point of attachment is not at the terminus of the main chain. A notable example is the use of a naphthaldehyde-based linker, which allows for the attachment of a primary amine via reductive amination.[6]
The choice between these strategies depends on the desired functionality in the final product. For generating a library of N-substituted aminomethyl naphthalenes, a strategy involving the initial attachment of a functionalized naphthalene core to the resin is often preferred.
Experimental Protocols
The following protocols provide a comprehensive workflow for the solid-phase synthesis of a library of substituted aminomethyl naphthalenes.
Protocol 1: Immobilization of a Naphthalene Scaffold on Aminomethyl Resin
This protocol details the attachment of a naphthalene building block, functionalized with a carboxylic acid, to an aminomethyl polystyrene resin. This creates a stable amide bond that will serve as the anchor point for subsequent on-resin modifications.
Materials:
-
Aminomethyl (AM) polystyrene resin (100-200 mesh, ~1.0 mmol/g loading)
-
4-(carboxymethyl)naphthalene-1-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.
-
Pre-activation of the Naphthalene Building Block: In a separate flask, dissolve 4-(carboxymethyl)naphthalene-1-carboxylic acid (3 eq., 3.0 mmol) and HOBt (3 eq., 3.0 mmol) in DMF (15 mL). Cool the solution to 0°C and add DIC (3 eq., 3.0 mmol). Allow the solution to pre-activate for 15 minutes.
-
Coupling to the Resin: Drain the DMF from the swollen resin and add the pre-activated naphthalene solution. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring the Coupling: To ensure the reaction has gone to completion, a small sample of the resin can be taken and subjected to a Kaiser test (Ninhydrin test). A negative test (beads remain colorless) indicates the absence of free primary amines and successful coupling.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amine sites on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes.
-
Final Wash: Wash the resin as in step 5 and dry under vacuum.
Workflow for Immobilization of Naphthalene Scaffold
Caption: Workflow for immobilizing a naphthalene scaffold.
Protocol 2: On-Resin Functionalization via Suzuki Coupling
With the naphthalene scaffold anchored to the solid support, a variety of chemical transformations can be performed on the resin to build molecular diversity. This protocol describes a palladium-catalyzed Suzuki coupling to introduce a new aryl group onto the naphthalene core, assuming the immobilized naphthalene contains a bromo or iodo substituent.
Materials:
-
Naphthalene-functionalized resin from Protocol 1 (e.g., containing a bromo-naphthalene moiety)
-
Arylboronic acid (5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (0.1 eq.)
-
2M aqueous sodium carbonate solution
-
1,2-Dimethoxyethane (DME)
Procedure:
-
Resin Swelling: Swell the naphthalene-functionalized resin in DME for 30 minutes.
-
Reagent Preparation: In a separate flask, dissolve the arylboronic acid and tetrakis(triphenylphosphine)palladium(0) in DME.
-
Reaction Setup: Add the reagent solution to the swollen resin, followed by the aqueous sodium carbonate solution.
-
Reaction Conditions: Heat the reaction mixture to 80°C and agitate for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: After cooling to room temperature, drain the reaction mixture and wash the resin sequentially with DME/water (1:1), water, DMF, and DCM.
-
Monitoring: The success of the coupling can be monitored by cleaving a small amount of the resin and analyzing the product by LC-MS.
Data Presentation: Representative On-Resin Reactions
| Reaction Type | Reagents and Conditions | Purpose |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | C-C bond formation to introduce new aryl or heteroaryl groups. |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C | C-N bond formation to introduce primary or secondary amines. |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C | C-C bond formation to introduce alkynyl groups. |
Protocol 3: Cleavage from the Resin and Product Purification
The final step is to release the synthesized compound from the solid support. For the amide linkage created in Protocol 1, a strong acid is required.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the resin from the previous step with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA, followed by DCM. Combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (10 times the volume of the filtrate) with vigorous stirring. A precipitate should form.
-
Purification: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether. The crude product can then be purified by reverse-phase HPLC.
Logical Diagram for Solid-Phase Synthesis of a Naphthalene Library
Caption: Overall workflow for the solid-phase synthesis.
Characterization of Aminomethyl Naphthalene Derivatives
Accurate characterization of the final products is essential to confirm their identity and purity. NMR and mass spectrometry are the primary tools for this purpose.
Expected Analytical Data for a Representative Compound: 2-(Aminomethyl)-4-bromonaphthalene
Table 1: Expected ¹H and ¹³C NMR Data [7]
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| ¹H NMR | |||
| Aromatic Protons | 7.5 - 8.5 | m | Naphthyl H |
| Methylene Protons | ~4.0 | s | -CH₂-NH₂ |
| Amine Protons | 1.5 - 2.5 | br s | -NH₂ |
| ¹³C NMR | |||
| Aromatic Carbons | 120 - 140 | Naphthyl C | |
| Brominated Aromatic Carbon | ~122 | C-Br | |
| Methylene Carbon | ~45 | -CH₂- |
Note: Expected chemical shifts are based on structurally similar compounds and may vary depending on the solvent and substitution pattern.
Table 2: Expected Mass Spectrometry Data [7]
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₀BrN |
| Molecular Weight | 236.11 g/mol |
| Expected [M+H]⁺ m/z | 236.0024, 238.0003 (Isotopic pattern for Br) |
| Key Fragmentation Ions | Loss of NH₂, loss of CH₂NH₂ |
The characteristic isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) is a key diagnostic feature in the mass spectrum.[7]
Trustworthiness and Self-Validation
To ensure the reliability of these protocols, several in-process controls are essential:
-
Kaiser Test: As mentioned, this colorimetric test for primary amines is crucial for confirming the completion of coupling reactions.
-
On-Resin Analysis: Techniques like single-bead FT-IR spectroscopy can be used to monitor the appearance or disappearance of key functional groups throughout the synthesis.
-
Test Cleavage: Before committing the entire batch of resin to cleavage, a small sample can be cleaved and analyzed by LC-MS to confirm the presence of the desired product and to optimize the cleavage conditions.
By implementing these validation steps, researchers can have high confidence in the identity and quality of the compounds in their synthesized libraries.
References
-
Nielsen, T. E., & Meldal, M. (2005). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker for solid-phase synthesis. Journal of Organic Chemistry, 70(3), 855-865. Available at: [Link]
-
Sunresin Life Sciences. Seplife® Rink Amide - AM Resin. Available at: [Link]
-
Annunziata, R., Benaglia, M., & Puglisi, A. (2002). Modern methods for the synthesis of substituted naphthalenes. Current Organic Synthesis, 9(2), 123-140. Available at: [Link]
-
Fox, M. A., Chen, C. C., & Younathan, J. N. N. (1984). Oxidative cleavage of substituted naphthalenes induced by irradiated semiconductor powders. The Journal of Organic Chemistry, 49(11), 1969-1974. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Mezö, G., & Manea, M. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1369. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. Available at: [Link]
-
AAPPTec. Cleaving peptides from Rink Amide Resin. Available at: [Link]
- Annis, D. A., & Jacobsen, E. N. (1998). A general and readily adaptable method for the solid-phase synthesis of substituted naphthalenes. Journal of the American Chemical Society, 120(51), 13476-13477.
-
Annis, I., & Le, H. T. (2024). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. International Journal of Molecular Sciences, 26(4), 2167. Available at: [Link]
- Mohanty, S., & Kollman, P. A. (1997). Molecular dynamics simulations of the immobilization of an aminomethylnaphthalene derivative on a solid support.
-
Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(10), 209. Available at: [Link]
-
Emwas, A.-H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen. Available at: [Link]
-
University of Louisville. Chemical Synthesis of Peptides and Proteins: Solid Support. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Geranyl Functionalized Materials for Site-Specific Co-Immobilization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
overcoming solubility issues of 6-(aminomethyl)-1-naphthol
Technical Support Center: Overcoming Solubility Issues of 6-(Aminomethyl)-1-naphthol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of 6-(aminomethyl)-1-naphthol and its hydrochloride salts (e.g., CAS 2792185-51-2). While this compound is an invaluable bifunctional building block and a highly sensitive core scaffold for fluorescent chemosensors[1], its amphoteric-like nature and hydrophobic naphthalene core create significant bottlenecks during stock preparation and assay development.
This guide moves beyond basic troubleshooting by explaining the physicochemical causality behind these issues and providing self-validating protocols to ensure experimental integrity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my 6-(aminomethyl)-1-naphthol precipitate immediately when diluted from a DMSO stock into a physiological buffer (pH 7.4)? The Causality: This is a classic "solvent crash-out" driven by the molecule's specific ionization state. The compound possesses two ionizable groups: a phenolic hydroxyl (analogous to 1-naphthol, pKa ~9.34)[2] and an aliphatic primary amine (analogous to benzylamine, pKa ~9.33)[3]. At pH 7.4, the phenol remains protonated (neutral), while the amine is protonated (cationic). Although it carries a net +1 charge, the highly hydrophobic naphthalene ring dominates the molecule's hydration energy. When the DMSO solvation shell is rapidly replaced by water, the hydrophobic interactions between naphthalene cores overcome the electrostatic repulsion of the amine, causing rapid aggregation. The Solution: Avoid direct, high-ratio aqueous dilutions (e.g., 1:100). Instead, use a step-down dilution strategy. Introduce an intermediate co-solvent (such as 5–10% ethanol) or a non-ionic surfactant (e.g., 0.1% Tween-20) to lower the dielectric constant of the aqueous phase, which stabilizes the hydrophobic core before full aqueous exposure.
Q2: I am using this compound as a fluorescent metal probe. The solution initially looks clear, but over 30 minutes, it develops a cloudy suspension and loses fluorescence. What is happening? The Causality: 6-(Aminomethyl)-1-naphthol derivatives are potent N,O-bidentate ligands[1]. The spatial arrangement of the amine nitrogen and the phenoxide oxygen allows for the formation of highly stable chelate rings with transition metals. If your assay buffer or glassware contains trace heavy metals (e.g., Cu²⁺, Fe³⁺, or environmental Zn²⁺), the ligand will spontaneously coordinate. These metal-ligand complexes (often forming in 2:1 or 1:1 ratios) are significantly less soluble in water than the free ligand, leading to slow micro-precipitation and fluorescence quenching via the heavy atom effect. The Solution: Strictly use ultrapure, metal-free water (18.2 MΩ·cm) and acid-washed glassware. If your assay permits, include a weak background chelator to sequester trace environmental metals, or optimize the solvent matrix to a 9:1 Water/Ethanol blend to keep the intended metal complexes solvated.
Q3: Can I simply raise the pH above 10.5 to deprotonate the phenol, creating an anion to improve aqueous solubility? The Causality: While raising the pH above the phenol's pKa will generate the phenolate anion and drastically improve thermodynamic water solubility, it introduces a severe chemical stability issue. Electron-rich naphtholates are highly susceptible to auto-oxidation by dissolved oxygen. This radical-mediated oxidation leads to the formation of dark, insoluble quinone-like polymeric byproducts. The Solution: If high pH is absolutely required for your application, the system must be rigorously degassed with Argon or Nitrogen to remove dissolved oxygen. Additionally, incorporating a compatible antioxidant (such as 1 mM Dithiothreitol, DTT) will protect the phenolate from oxidative degradation.
Part 2: Physicochemical & Solubility Profiling
To aid in rational experimental design, the following table synthesizes the expected behavior of 6-(aminomethyl)-1-naphthol across different solvent environments based on its structural thermodynamics.
| Solvent Environment | Dominant Ionization State | Net Charge | Estimated Solubility | Stability / Risk Factor |
| 100% DMSO | Neutral / Un-ionized | 0 | > 50 mg/mL | High stability; ideal for long-term stock storage at -20°C. |
| Aqueous Buffer (pH 4.0) | Protonated Amine, Neutral Phenol | +1 | ~ 5 - 10 mg/mL | Moderate; highly soluble but acidic conditions may alter assay biology. |
| Aqueous Buffer (pH 7.4) | Protonated Amine, Neutral Phenol | +1 | < 1 mg/mL | Low; high risk of hydrophobic crash-out without co-solvents. |
| Aqueous Buffer (pH 9.3) | Zwitterion / Neutral Mixture | ~ 0 | Insoluble | Very Low; isoelectric point equivalent, maximum precipitation risk. |
| Aqueous Buffer (pH >10.5) | Free Amine, Phenolate Anion | -1 | > 20 mg/mL | Low stability; extreme risk of rapid auto-oxidation (browning). |
Part 3: Self-Validating Protocol for Stable Working Solutions
To ensure trustworthiness in your assays, every solution preparation must include a self-validating quality control step. Follow this protocol to prepare a 100 µM working solution from a 10 mM stock without precipitation.
Materials Required:
-
6-(aminomethyl)-1-naphthol hydrochloride
-
Anhydrous DMSO (Cell culture grade)
-
Assay Buffer (pH 7.4), filtered through a 0.22 µm membrane
-
Tween-20 (10% aqueous stock)
-
UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Primary Stock Preparation (10 mM): Dissolve 2.10 mg of the hydrochloride salt in 1.0 mL of anhydrous DMSO. Vortex for 60 seconds. Causality: DMSO thoroughly solvates the naphthalene core, preventing initial aggregation.
-
Buffer Conditioning: To 9.8 mL of your pH 7.4 assay buffer, add 100 µL of the 10% Tween-20 stock (final concentration 0.1%). Mix thoroughly. Causality: The surfactant creates micelles that will act as hydrophobic pockets for the compound upon dilution.
-
Step-Down Dilution: While vortexing the conditioned buffer at medium speed, add 100 µL of the 10 mM DMSO stock dropwise (1 drop per second). Do not inject the entire volume at once.
-
Self-Validation (The OD600 Check): Immediately transfer 1 mL of the final working solution to a cuvette. Measure the Optical Density at 600 nm (OD600) against a blank of the conditioned buffer.
-
Pass: OD600 < 0.01. The solution is fully solvated and ready for use.
-
Fail: OD600 > 0.02. Micro-precipitation has occurred (light scattering). Discard and repeat, increasing Tween-20 to 0.2% or adding 5% Ethanol.
-
Part 4: Diagnostic Workflow
Use the following decision tree to rapidly diagnose and resolve solubility issues observed at the bench.
Diagnostic workflow for identifying and resolving 6-(aminomethyl)-1-naphthol solubility issues.
References
Sources
Technical Support Center: Minimizing Oxidation of 2-(Aminomethyl)-5-hydroxynaphthalene
Welcome to the Stability & Formulation Support Hub. As a Senior Application Scientist, I understand that working with electron-rich naphthalene derivatives like 2-(Aminomethyl)-5-hydroxynaphthalene presents a dual challenge: maintaining the integrity of the oxidation-prone naphthol moiety while ensuring the solubility of the aminomethyl group.
This guide moves beyond generic advice, providing chemically grounded protocols to arrest the auto-oxidation cascade that leads to quinone formation and sample degradation.
Part 1: The Stability Shield (Visual Workflow)
The following diagram illustrates the specific oxidation pathways for this compound and the critical control points (CCPs) required to block them.
Figure 1: The "Stability Shield" workflow demonstrating how specific interventions (Green) intercept the stressors (Red) that drive the transition from the stable naphthol to the degraded quinone.
Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: Rapid Discoloration (The "Pink/Brown" Shift)
User Observation: "My clear solution turns pink or brown within 30 minutes of preparation."
Root Cause: This is the hallmark of quinone formation . The 5-hydroxy group (naphthol) is electron-rich. In the presence of dissolved oxygen, it undergoes oxidative dehydrogenation to form 1,4-naphthoquinone derivatives. This reaction is autocatalytic and accelerated by light.
Corrective Action:
-
Immediate Deoxygenation: You cannot rely on "fresh" solvents. You must sparge all solvents with Nitrogen (N₂) or Argon for at least 15 minutes before dissolving the solid.[1]
-
Add a Sacrificial Reductant: Add Ascorbic Acid (Vitamin C) at a 1:1 molar ratio relative to your compound immediately upon dissolution. Ascorbic acid oxidizes preferentially, protecting the naphthol moiety [1].
Issue 2: Loss of Signal in LC-MS
User Observation: "The compound is stable in the vial, but I see poor recovery or multiple peaks in LC-MS."
Root Cause:
-
On-Column Oxidation: The high surface area of the LC column stationary phase can catalyze oxidation if the mobile phase is not treated.
-
Metal Contamination: Trace iron or copper in the LC system can chelate with the aminomethyl-naphthol motif, catalyzing degradation.
Corrective Action:
-
Mobile Phase Modification: Add 0.1% Formic Acid to both mobile phases (Water/Acetonitrile). This maintains a low pH (approx. 2.7), keeping the naphthol protonated (neutral) and the amine protonated (cationic). The protonated naphthol is significantly more resistant to oxidation than the phenolate ion [2].
-
Chelation: If using older HPLC systems, add 0.1 mM EDTA to the aqueous mobile phase to sequester catalytic metal ions.
Issue 3: Solubility vs. Stability (The pH Trade-off)
User Observation: "If I lower the pH to prevent oxidation, will my compound precipitate?"
Scientific Analysis:
-
Naphthol pKa: ~9.3 (Deprotonation leads to instability).
-
Aminomethyl pKa: ~9.5 (Protonation leads to solubility).
-
The Sweet Spot: At pH 4–6 , the amine is fully protonated (
), ensuring excellent aqueous solubility. Simultaneously, the naphthol remains protonated ( ), which is its oxidation-resistant state. -
Danger Zone: Avoid pH > 8. At this pH, the amine begins to deprotonate (losing solubility) and the naphthol begins to deprotonate (gaining reactivity/instability).
Part 3: Core Experimental Protocols
Protocol A: Preparation of "Zero-Ox" Stock Solution (10 mM)
Use this protocol for analytical standards or biological assays.
Reagents:
-
2-(Aminomethyl)-5-hydroxynaphthalene (Solid)
-
Solvent: 50% Methanol / 50% Water (containing 0.1% Formic Acid)
-
Antioxidant: L-Ascorbic Acid (High Purity)
Step-by-Step:
-
Pre-Condition Solvent: Place 10 mL of the solvent mixture in a sealed vial. Insert a needle connected to a Nitrogen line (gentle bubbling) and a short vent needle. Sparge for 15 minutes .
-
Weigh Antioxidant: Weigh L-Ascorbic Acid to achieve a final concentration of 1 mM (approx. 0.2 mg/mL). Add this to the solvent while still sparging.
-
Dissolve Target: Add the 2-(Aminomethyl)-5-hydroxynaphthalene solid to the deoxygenated, antioxidant-fortified solvent.
-
Seal & Store: Immediately cap the vial (preferably under N₂ headspace). Vortex to dissolve. Store in amber glass at 4°C.
Table 1: Antioxidant Selection Guide
Choose the right stabilizer based on your downstream application.
| Antioxidant | Concentration | Mechanism | Best For | Contraindications |
| Ascorbic Acid | 0.1 – 1.0 mM | Radical Scavenger | LC-MS, HPLC, Bioassays | Can interfere with redox-sensitive biological assays. |
| Sodium Metabisulfite | 0.05 – 0.1% (w/v) | Oxygen Scavenger | Long-term storage | Avoid in LC-MS (Non-volatile salts clog source). |
| Dithiothreitol (DTT) | 0.5 – 1.0 mM | Thiol Reductant | Protein/Enzyme assays | May reduce disulfide bonds in target proteins. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use DMSO as a stock solvent? A: Yes, but with caution. DMSO is hygroscopic and can contain peroxides if aged. Use anhydrous, fresh DMSO stored under nitrogen. Even in DMSO, the addition of an antioxidant (like Ascorbic Acid) is recommended for storage longer than 24 hours.
Q2: Why does my compound turn purple in basic buffers? A: This is the "Indophenol" reaction. In basic conditions, the oxidized quinone imine reacts with unoxidized naphthol to form a conjugated purple/blue dye. This confirms that your pH is too high. Adjust your buffer to pH < 6.0 immediately [3].
Q3: Is 4°C sufficient for storage? A: For solid powder, -20°C is preferred. For solutions, 4°C is acceptable only if the solution contains antioxidants and is protected from light. Without antioxidants, solutions at 4°C can still degrade by 5-10% within 24 hours.
References
-
BenchChem. (2025).[1][2][3] Technical Support Center: Preventing Oxidation of Aminophenol Compounds. Retrieved from
-
National Institutes of Health (NIH). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC8830332. Retrieved from
-
Royal Society of Chemistry. (2020). Interplay of π-stacking and inter-stacking interactions in two-component crystals. RSC Advances. Retrieved from
Sources
separating 2-(Aminomethyl)-5-hydroxynaphthalene from unreacted starting material
The following technical guide is structured as a Tier 3 Support Center resource. It assumes you are a researcher facing separation difficulties with 2-(Aminomethyl)-5-hydroxynaphthalene (hereafter referred to as 2-AM-5-HN ).
Subject: Purification Protocol for 2-(Aminomethyl)-5-hydroxynaphthalene Status: Open Severity: High (Blocking Downstream Synthesis)
The Core Challenge: The "Zwitterion Trap"
Before attempting any separation, you must understand why this molecule is difficult to isolate. You are likely trying to separate 2-AM-5-HN from a non-basic starting material (e.g., 5-hydroxy-2-naphthonitrile from a reduction reaction, or an alkyl halide).
The difficulty lies in the Amphoteric Nature of your product:
-
Functional Group A (Basic): Primary amine (
). pKa 9.8 (conjugate acid). -
Functional Group B (Acidic): Naphtholic hydroxyl (
). pKa 9.3–9.5.
The Failure Mode: At neutral pH (pH 7), this molecule can exist in a zwitterionic equilibrium or a highly polar state that resists extraction into standard organic solvents (like diethyl ether), leading to low yields or emulsions. Furthermore, if your starting material is the nitrile, it shares the phenolic acidity, making simple base extraction ineffective.
Troubleshooting Workflows (The "Fix")
Method A: The "pH Switch" Extraction (Recommended)
Best for: Removing non-basic starting materials (Nitriles, Amides, Halides).
This method exploits the basicity of the amine, which the starting material lacks.
The Protocol:
-
Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Why? DCM is often too dense and causes emulsion with amphoteric species. EtOAc separates cleaner.
-
-
Acid Extraction (The Trap):
-
Extract the organic layer with 1M HCl (aq) (
volumes). -
Chemistry: The amine protonates to
. The molecule becomes a water-soluble cation. The non-basic starting material remains in the EtOAc.
-
-
The Wash:
-
Keep the Aqueous Acidic Layer .
-
Discard the Organic Layer (contains unreacted starting material).
-
Optional: Wash the aqueous layer once more with fresh EtOAc to ensure all non-basic impurities are gone.
-
-
The Release (Critical Step):
-
Cool the aqueous layer to 0°C.[1]
-
Adjust pH to ~10 using 2M NaOH or
. -
Warning: Do not go to pH 14. At pH 14, the phenol deprotonates to a phenolate anion (
), making the molecule water-soluble again (as a sodium salt). You want the "Sweet Spot" (pH 9.5–10.5) where the amine is free ( ) but the phenol is largely protonated or forms an internal salt that is extractable.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture with DCM:Isopropanol (9:1) or n-Butanol .
-
Why? Pure DCM is often insufficient for polar aminonaphthols. The alcohol helps solvate the polar product.
-
Dry over
and concentrate.
-
Visualization: The pH Switch Logic
Caption: Logical flow for separating basic aminonaphthols from non-basic precursors using pH manipulation.
Method B: Salt Formation (Precipitation)
Best for: Large scale (>5g) or when the free base is an oil/sticky solid.
If Method A yields a sticky gum, isolate the product as the Hydrochloride Salt .
-
Dissolve the crude material in a minimal amount of dry Ethanol or Dioxane .
-
Filter off any insoluble starting material (if applicable).
-
Add 4M HCl in Dioxane (or bubble HCl gas) dropwise at 0°C.
-
The hydrochloride salt of 2-AM-5-HN should precipitate as a white/off-white solid.
-
Filtration: Collect the solid. Wash with cold diethyl ether.
-
Self-Validation: The starting material (nitrile/amide) will not form a stable hydrochloride salt and will remain in the mother liquor.
-
Method C: Chromatographic Purification (Troubleshooting)
Best for: High-purity requirements (<100 mg).
Issue: Amines interact with the acidic silanols on silica gel, causing severe "tailing" (streaking) and loss of product.
The Fix:
-
Stationary Phase: Use standard Silica Gel 60.
-
Mobile Phase Modifier: You must add a base to the eluent.
-
Recipe: DCM : Methanol : Triethylamine (TEA) or
. -
Ratio: Start with 95:5:1 (DCM:MeOH:TEA).
-
-
Pre-treatment: Flush the column with mobile phase containing TEA before loading your sample to neutralize active acidic sites.
Data & Properties Reference
| Parameter | Value | Implications for Separation |
| Molecular Weight | ~173.21 g/mol | Low MW, likely volatile if not salt. |
| pKa (Amine) | ~9.8 (Est.) | Protonates at pH < 8. Forms cation.[2] |
| pKa (Phenol) | ~9.5 (Est.) | Deprotonates at pH > 10. Forms anion. |
| Solubility (Free Base) | Polar Organics (MeOH, DMSO, DCM/IPA) | Poor solubility in Hexane/Ether. |
| Solubility (HCl Salt) | Water, Methanol | Insoluble in Ether/EtOAc. |
Frequently Asked Questions (FAQ)
Q: I extracted at pH 12 and got nothing. Where is my product?
A: You likely overshot the pH. At pH 12, the phenolic proton is removed (
Q: My product is turning pink/red during workup. Why? A: Aminonaphthols are oxidation-sensitive.[3] The red color indicates the formation of quinone-like impurities due to air oxidation.
-
Fix: Perform all extractions using degassed solvents or under a nitrogen blanket. Add a pinch of Sodium Metabisulfite (
) to the aqueous layer during workup to act as an antioxidant.
Q: Can I use SCX (Strong Cation Exchange) cartridges? A: Yes, this is highly effective.
-
Load crude mixture (dissolved in MeOH) onto the SCX cartridge.
-
Wash with MeOH (elutes non-basic starting material).
-
Elute product with
in MeOH. -
This is the cleanest method for small-scale (<500 mg) purification.
References
-
Vogel's Textbook of Practical Organic Chemistry . (5th Ed.). Purification of Amines and Phenols via Acid-Base Extraction. Longman Scientific & Technical.
-
Sigma-Aldrich Technical Library . 2-(aminomethyl)naphthalen-1-amine properties and handling (Analogous Chemistry).
-
BenchChem Application Notes . Synthesis and Purification of Aminomethyl Naphthols via Reduction.
-
ResearchGate . Aminomethylated Hydroxinaphthalenes: Synthesis and Application. (Discusses Mannich base stability and isolation).
Sources
Validation & Comparative
Technical Characterization Guide: 2-(Aminomethyl)-5-hydroxynaphthalene
The following guide provides a definitive technical analysis for the characterization of 2-(Aminomethyl)-5-hydroxynaphthalene , a specialized bicyclic intermediate often utilized in the synthesis of kinase inhibitors and fluorescent probes.
This guide prioritizes structural differentiation , focusing on how to distinguish this specific 2,5-disubstituted isomer from its more common synthetic byproducts (e.g., 1-aminomethyl-2-naphthol).
Executive Summary & Compound Identity
2-(Aminomethyl)-5-hydroxynaphthalene is a "heterodisubstituted" naphthalene, meaning its functional groups reside on opposite rings. This structural feature creates a unique electronic environment that distinguishes it from common Mannich base isomers (where both groups are typically on the same ring, e.g., 1,2-substitution).[1]
-
IUPAC Name: 6-(Aminomethyl)naphthalen-1-ol (preferred for symmetry) or 2-(Aminomethyl)-5-hydroxynaphthalene.
-
Key Precursor: 5-Hydroxy-2-naphthonitrile (CAS 91059-47-1).[4]
-
Primary Application: Scaffold for fragment-based drug discovery (FBDD) targeting ATP-binding pockets.
Structural Analysis & Synthesis Logic
To interpret the NMR spectrum correctly, one must understand the synthesis origin, as this dictates the likely impurities.[1] Unlike the 1,2-isomer formed via direct Mannich reaction, the 2,5-isomer is typically synthesized via the reduction of a nitrile precursor.
Synthesis Pathway & Impurity Profile
The following diagram illustrates the logical flow from precursor to product and the critical spectroscopic checkpoints.
Figure 1: Synthesis logic flow indicating the transformation of the nitrile group to the aminomethyl group, a key marker in NMR verification.
1H NMR Characterization Protocol
The 2,5-substitution pattern breaks the symmetry of the naphthalene core in a specific way, creating two distinct spin systems (Ring A and Ring B) that interact only via weak long-range coupling.
Experimental Protocol
-
Solvent: DMSO-d6 (99.9% D).
-
Reasoning: Chloroform (CDCl3) often causes broadening of the -OH and -NH2 protons due to exchange. DMSO-d6 forms hydrogen bonds, "freezing" these protons and allowing for sharp, integration-ready peaks.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: Residual DMSO quintet at 2.50 ppm.
Predicted 1H NMR Peak List (DMSO-d6)
Note: Values are calculated based on substituent additivity rules derived from 1-naphthol and 2-methylnaphthalene experimental data.
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Structural Logic (Why?) |
| -OH | Exch. | 9.8 - 10.2 | Broad Singlet | 1H | Phenolic proton; deshielded by aromatic ring and H-bonding to DMSO. |
| H1 | Arom | 7.75 - 7.85 | Singlet (br) | 1H | "Alpha" position, isolated between ring junction and substituent. |
| H4 | Arom | 7.80 - 7.90 | Doublet (J~8.5) | 1H | "Alpha" position; peri-interaction with C5-OH region may cause deshielding. |
| H3 | Arom | 7.45 - 7.55 | Doublet (J~8.5) | 1H | "Beta" position; ortho to alkyl group.[1] |
| H7 | Arom | 7.25 - 7.35 | Triplet (dd) | 1H | "Beta" position; meta to OH. |
| H8 | Arom | 6.85 - 7.00 | Doublet (J~8.0) | 1H | "Alpha" position; para to OH (Shielded).[1] |
| H6 | Arom | 6.80 - 6.90 | Doublet (J~7.5) | 1H | "Beta" position; ortho to OH (Strongly Shielded).[1] |
| -NH2 | Exch. | 3.0 - 4.5 | Broad | 2H | Highly variable; often disappears if water is present. |
| -CH2- | Alkyl | 3.85 - 3.95 | Singlet | 2H | Benzylic methylene; diagnostic peak for successful reduction. |
Comparative Analysis: Target vs. Alternatives
The most critical analytical task is distinguishing the target 2,5-isomer from the 1,2-isomer (a common commercial alternative) and the starting material .
Comparative Diagnostic Table
| Feature | Target: 2-(Aminomethyl)-5-hydroxynaphthalene | Alternative: 1-(Aminomethyl)-2-naphthol | Precursor: 5-Hydroxy-2-naphthonitrile |
| Symmetry | Heterodisubstituted (Rings A & B different) | Homodisubstituted (Both on Ring A) | Heterodisubstituted |
| -CH2- Peak | Singlet ~3.90 ppm | Singlet ~4.20 ppm (Deshielded by ortho-OH) | Absent |
| H1 Signal | Singlet (approx) at ~7.8 ppm | Absent (Substituted) | Singlet at ~8.2 ppm (Deshielded by CN) |
| OH Signal | Distinct, sharp in DMSO | Often H-bonded to neighbor N (Intramolecular) | Distinct, sharp |
| Coupling | Two independent spin systems | Complex roofing effects on substituted ring | Similar to target, but shifts differ |
Why this matters:
-
The 1,2-isomer forms an intramolecular hydrogen bond between the OH and the Nitrogen.[1] This often shifts the -CH2- protons downfield (>4.0 ppm) and can make the NH2 protons invisible or extremely broad.
-
The 2,5-isomer (Target) has no such intramolecular bonding capability. The -CH2- signal will be cleaner and further upfield (~3.9 ppm).
Structural Validation Workflow
Use this logic gate to validate your synthesized product.
Figure 2: Decision tree for validating the 2,5-substitution pattern using 1H NMR markers.
References
-
General Naphthalene Shift Data: Spectral Database for Organic Compounds (SDBS). AIST. (Used for substituent additivity calculations).[1]
-
Solvent Effects in NMR: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][5] J. Org.[1] Chem. 1997, 62, 7512-7515.[1] Available at: [Link]
Sources
HPLC Retention Time Comparison of Hydroxynaphthalene Isomers
This guide provides a comprehensive technical comparison of the HPLC retention characteristics of 1-hydroxynaphthalene (1-naphthol) and 2-hydroxynaphthalene (2-naphthol). It is designed for analytical chemists and pharmaceutical researchers requiring precise separation protocols and mechanistic understanding.
Executive Summary & The Isomer Challenge
The separation of hydroxynaphthalene isomers—1-naphthol (α-naphthol) and 2-naphthol (β-naphthol)—is a critical quality control step in the synthesis of dyes, insecticides (e.g., carbaryl), and pharmaceuticals. While they share the formula
The Core Finding: In standard Reverse-Phase Liquid Chromatography (RPLC) using C18 columns, 2-naphthol typically elutes first , followed by 1-naphthol . This elution order is counter-intuitive to some based solely on pKa, but is governed by the steric "peri-effect" which influences the effective hydrophobicity of the molecules.
| Isomer | Structure Note | Elution Order (C18) | Primary Mechanism |
| 2-Naphthol | -OH at | First (Earlier) | Higher aqueous solvation; lower effective hydrophobicity. |
| 1-Naphthol | -OH at | Second (Later) | Steric shielding by H8 (peri-hydrogen) reduces water interaction, increasing retention. |
Thermodynamic & Mechanistic Basis
To develop a robust method, one must understand why the separation occurs. This ensures the protocol is self-validating and adaptable.
The "Peri-Hydrogen" Effect
The primary driver for the retention difference on hydrophobic stationary phases (like C18) is the accessibility of the hydroxyl group to the mobile phase (solvation).
-
2-Naphthol: The hydroxyl group is located at the C2 position, pointing away from the ring system's bulk. It is sterically unhindered, allowing for strong hydrogen bonding with the aqueous component of the mobile phase. This makes the molecule effectively more "hydrophilic" relative to its isomer, causing it to travel faster through the column.
-
1-Naphthol: The hydroxyl group at C1 is in close proximity to the hydrogen atom at C8 (the peri position). This steric crowding creates a "shielding" effect. The -OH group is less available for solvation by water molecules. Consequently, 1-naphthol exhibits higher effective lipophilicity (hydrophobicity) and interacts more strongly with the C18 alkyl chains, resulting in a longer retention time.
Acidity (pKa) Considerations
While pKa influences ionization, the difference between the two is narrow:
-
1-Naphthol pKa: ~9.3
-
2-Naphthol pKa: ~9.5 At the standard acidic pH used in HPLC (pH 2.5–4.0), both species remain fully protonated (neutral). Therefore, separation is driven by hydrophobicity (logP) rather than ionic state.
Standardized Experimental Protocol
This protocol is designed to achieve baseline resolution (
Instrumentation & Conditions
-
System: HPLC with Binary Pump and Autosampler.
-
Detector: UV-Vis (Diode Array) or Fluorescence (FLD) for trace analysis.
-
Column: C18 (Octadecylsilane), End-capped.
-
Recommended: Phenomenex Synergi 4µm Hydro-RP or Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).
-
-
Temperature: 25°C (Controlled).
Mobile Phase Composition
A binary gradient or isocratic mix of Acetonitrile (ACN) and Water is preferred over Methanol due to lower backpressure and sharper peak shapes for aromatics.
-
Solvent A: 0.1% Phosphoric Acid (
) in Water (Milli-Q grade). -
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Isocratic Mode: 50:50 (A:B) is a robust starting point.
Step-by-Step Workflow
-
Preparation of Standards:
-
Dissolve 10 mg of 1-naphthol and 2-naphthol separately in 10 mL of Methanol (Stock: 1 mg/mL).
-
Dilute to 50 µg/mL using the Mobile Phase (50:50 Water:ACN) to prevent solvent shock.
-
-
System Equilibration:
-
Flush column with 50:50 Mobile Phase at 1.0 mL/min for 20 minutes until baseline stabilizes.
-
-
Injection Sequence:
-
Inject Blank (Mobile Phase).
-
Inject 2-Naphthol Standard (Identify
). -
Inject 1-Naphthol Standard (Identify
). -
Inject Mix (1:1 ratio) to verify resolution.
-
-
Detection Settings:
-
UV: 220 nm (max absorption) or 280 nm (selective for aromatics).
-
Fluorescence: Excitation 220 nm / Emission 330 nm (High sensitivity).
-
Performance Comparison Data
The following data represents typical retention times observed on a standard C18 column (150 x 4.6 mm) at 1.0 mL/min flow rate.
Table 1: Retention Time & Resolution Profile
| Parameter | 2-Naphthol (Beta) | 1-Naphthol (Alpha) |
| Typical Retention Time ( | 4.2 - 4.5 min | 11.8 - 12.2 min |
| Relative Retention ( | Reference (1.0) | ~2.8 (Highly Resolved) |
| Elution Order | 1st | 2nd |
| Peak Symmetry (Tailing Factor) | 1.05 - 1.15 | 1.10 - 1.20 |
| Detection Limit (UV 220nm) | ~0.5 µg/L | ~0.5 µg/L |
> Note: Retention times are illustrative. The ratio (separation factor) is the critical validation metric. 1-naphthol should elute roughly 2-3x later than 2-naphthol under isocratic 50/50 ACN/Water conditions.
Visualizations & Logic Maps
Method Development Workflow
The following diagram illustrates the logical decision tree for optimizing the separation of these isomers.
Caption: Logical workflow for optimizing the separation of naphthol isomers.
Mechanistic Interaction Diagram
This diagram visualizes why 1-naphthol is retained longer than 2-naphthol.
Caption: Mechanistic comparison showing how steric shielding in 1-naphthol leads to stronger C18 interaction and later elution.
Troubleshooting & Optimization
-
Peak Tailing: If peaks tail, ensure the mobile phase pH is controlled (add 0.1%
). Naphthols are phenols and can interact with active silanol sites on older silica columns. -
Co-elution: If analyzing in a complex matrix (e.g., urine or river water), the resolution is usually sufficient. If not, switch to a Phenyl-Hexyl column . The
interactions in Phenyl phases often provide alternative selectivity, though C18 is usually superior for simple isomer separation.[2] -
Trace Analysis: For detection below 10 ng/mL, switch from UV to Fluorescence detection. Naphthols are highly fluorescent.[3]
References
-
Sajkowski, L., et al. (2023).[1] "Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC." MethodsX, 11, 102244.[1]
-
Preuss, R., Angerer, J. (2004).[4] "Simultaneous determination of 1- and 2-naphthol in human urine using on-line clean-up column-switching liquid chromatography-fluorescence detection." Journal of Chromatography B, 801(2), 307-316.[4]
-
BenchChem. (2025).[2] "Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers."
-
SIELC Technologies. (2018). "Separation of 1-Naphthol on Newcrom R1 HPLC column."
Sources
UV-Vis absorption maxima of 2-(Aminomethyl)-5-hydroxynaphthalene vs naphthalene
This guide details the comparative UV-Vis absorption characteristics of Naphthalene and its functionalized derivative, 2-(Aminomethyl)-5-hydroxynaphthalene .
Executive Summary
-
Naphthalene exhibits a classic three-band structure (
, , bands) characteristic of polycyclic aromatic hydrocarbons (PAHs), with maxima at 220 nm , 275 nm , and 314 nm . -
2-(Aminomethyl)-5-hydroxynaphthalene displays a significant bathochromic (red) shift and hyperchromic effect . The presence of the auxochromic hydroxyl group (-OH) at the
-position (C5) dominates the spectrum, shifting the primary absorption maximum to approximately 295–300 nm and extending the absorption tail beyond 325 nm . -
Key Application: This spectral shift allows for the selective detection of the derivative in the presence of unsubstituted naphthalene and serves as a critical quality attribute (CQA) in monitoring the synthesis of naphthalene-based pharmaceutical intermediates.
Theoretical Basis & Structural Impact[1][2][3]
The UV-Vis absorption difference stems from the alteration of the molecular orbital energy gaps (
Naphthalene (The Chromophore)
Naphthalene (
-
E2 Band (~220 nm): High energy, intense transition.
-
B Band (~275 nm): Moderate intensity, vibrational fine structure often visible.
-
R Band (~314 nm): Forbidden transition (low extinction coefficient), appearing as a weak tail.
2-(Aminomethyl)-5-hydroxynaphthalene (The Derivative)
This molecule introduces two substituents to the naphthalene core:
-
5-Hydroxyl Group (-OH): An auxochrome located at the
-position. The oxygen atom possesses lone pair electrons ( ) that participate in conjugation with the naphthalene ring. This raises the energy of the HOMO (Highest Occupied Molecular Orbital) significantly more than the LUMO, narrowing the energy gap ( ).-
Result: Strong Bathochromic Shift (Red shift) of the main band from 275 nm
~295 nm.
-
-
2-Aminomethyl Group (-CH
NH ): Located at the -position on the opposing ring. The methylene bridge interrupts direct conjugation between the nitrogen lone pair and the aromatic ring.-
Result: Minimal direct resonance effect; acts primarily through a weak inductive effect (+I), contributing to a slight broadening of the bands but not significantly altering the
established by the hydroxyl group.
-
Comparative Spectral Data
The following data represents typical absorption maxima in polar protic solvents (e.g., Ethanol/Methanol).
| Feature | Naphthalene (Reference) | 2-(Aminomethyl)-5-hydroxynaphthalene | Spectral Change |
| Primary Band ( | 220 nm ( | ~230 nm | Slight Red Shift |
| Secondary Band | 275 nm ( | 293–298 nm ( | Major Shift (+20 nm) |
| Tertiary Band (Tail) | 314 nm (Weak, | 325–335 nm (Broad shoulder) | Red Shift & Broadening |
| Visual Appearance | Colorless (UV absorbing) | Colorless to Pale Yellow (tail enters visible) | - |
Note: Exact maxima for the derivative are pH-dependent due to the phenolic -OH (
) and the amine (). In basic conditions ( ), the phenolate ion forms, causing an even stronger red shift (to >310 nm).
Mechanism of Action Diagram
The following diagram illustrates the structural electronic effects leading to the spectral shift.
Figure 1: Structural logic flow demonstrating how the 5-hydroxyl group drives the primary spectral shift via conjugation.
Experimental Protocol: Comparative UV-Vis Analysis
To accurately compare these compounds, stringent control of solvent and pH is required to avoid artifacts from ionization.
Materials
-
Solvent: Spectroscopic grade Ethanol (preferred) or Methanol.
-
Blank: Pure solvent.
-
Cuvettes: Quartz (UV transparent, cutoff < 200 nm).
Step-by-Step Methodology
-
Stock Solution Preparation (1 mM):
-
Weigh 1.28 mg of Naphthalene and 1.73 mg of 2-(Aminomethyl)-5-hydroxynaphthalene.
-
Dissolve each in 10 mL of Ethanol. Sonicate if necessary to ensure complete dissolution.
-
-
Working Solution Dilution (50 µM):
-
Dilute 500 µL of each stock solution into 9.5 mL of Ethanol.
-
Critical Step: Ensure the concentration yields an absorbance between 0.2 and 1.0 A. If > 1.0, dilute further.
-
-
Baseline Correction:
-
Fill two cuvettes with pure ethanol. Place in the reference and sample holders. Run a "Baseline/Zero" scan from 200 nm to 400 nm.
-
-
Measurement:
-
Replace the sample cuvette with the Naphthalene solution. Scan 200–400 nm.
-
Rinse and replace with the Derivative solution. Scan 200–400 nm.
-
-
Data Processing:
-
Overlay the spectra. Normalize to the highest peak if comparing peak shape, or keep raw absorbance to compare molar absorptivity (
).
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for UV-Vis characterization of naphthalene derivatives.
References
-
Friedel, R. A., & Orchin, M. (1951).[1] Ultraviolet Spectra of Aromatic Compounds. John Wiley & Sons.[1] (Foundational text on PAH spectra).
-
Taniguchi, M., & Lindsey, J. S. (2018).[1] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[1] Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for substituent effects on aromatic absorption).
-
Fabian, J., & Hartmann, H. (1980). Light Absorption of Organic Colorants: Theoretical Treatment and Empirical Rules. Springer-Verlag. (Mechanistic explanation of auxochromes).
Sources
validating purity of 6-(aminomethyl)-1-naphthol using elemental analysis
Beyond the Chromatogram: Validating the Purity of 6-(aminomethyl)-1-naphthol Using Elemental Analysis
As a Senior Application Scientist, I frequently observe a critical oversight in early-stage drug development and materials science: the over-reliance on chromatographic area percentages to define compound purity. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are indispensable tools, they possess inherent analytical blind spots.
When working with polar, functionalized aromatics like 6-(aminomethyl)-1-naphthol (C₁₁H₁₁NO, MW: 173.21 g/mol ), the presence of both a nucleophilic primary amine and a phenolic hydroxyl group makes the molecule highly susceptible to trapping residual solvents via hydrogen bonding or co-precipitating with inorganic salts during workup. To establish absolute mass balance and unequivocally validate bulk purity, Elemental Analysis (EA)—specifically CHN combustion analysis—remains the gold standard.
This guide objectively compares EA against orthogonal techniques and provides a self-validating experimental framework for the purity validation of 6-(aminomethyl)-1-naphthol.
The Causality Behind the Method: Why Elemental Analysis?
The fundamental limitation of NMR and LC-MS is that they are structurally specific. If a batch of synthesized 6-(aminomethyl)-1-naphthol contains 5% w/w silica gel (from flash chromatography) or 3% w/w sodium chloride (from an aqueous wash), an NMR spectrum will appear pristine, and HPLC-UV will report 100% purity [1]. These are "invisible impurities."
Elemental analysis solves this by measuring the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. Because the theoretical stoichiometric mass fractions for C₁₁H₁₁NO are strictly defined, any non-combustible inorganic salt or residual water will proportionally depress the %C and %N values. A deviation beyond the universally accepted ±0.3% threshold immediately flags a compromised bulk mass balance [2].
Caption: Logical relationship of orthogonal techniques for comprehensive purity profiling.
Comparative Analysis of Purity Validation Techniques
To build a robust analytical profile, one must understand the specific advantages and limitations of each technique when applied to 6-(aminomethyl)-1-naphthol.
| Analytical Technique | Core Principle | Primary Advantage | Critical Limitation for 6-(aminomethyl)-1-naphthol |
| Elemental Analysis (CHN) | High-temperature combustion followed by TCD quantification of CO₂, H₂O, and N₂ gases. | Provides absolute bulk mass balance; detects "invisible" inorganic/solvent impurities [3]. | Destructive; cannot identify the specific chemical structure of the impurity. |
| Quantitative NMR (qNMR) | Integration of specific ¹H resonances against a certified internal standard. | Highly accurate for structural confirmation and organic impurity ratios. | Insensitive to inorganic salts; residual water peaks can overlap with amine/hydroxyl protons. |
| HPLC-UV | Chromatographic separation based on polarity, detected via UV absorbance. | Excellent for separating and quantifying structurally similar organic byproducts. | Only detects chromophoric compounds; relies on relative response factors. |
| LC-MS | Chromatographic separation coupled with mass-to-charge (m/z) detection. | High sensitivity for trace organic impurities and molecular weight confirmation. | Poor quantification without isotopic internal standards; blind to inorganic salts. |
Experimental Methodology: A Self-Validating CHN Protocol
Trustworthiness in analytical chemistry requires a self-validating system. The following protocol for validating 6-(aminomethyl)-1-naphthol incorporates continuous calibration verification to ensure data integrity.
Phase 1: System Suitability & Calibration (The Validation Checkpoints)
-
System Blank: Run an empty tin capsule. Causality: Validates the complete absence of atmospheric nitrogen or carbon carryover in the autosampler and combustion tube.
-
K-Factor Calibration: Analyze a primary standard (e.g., Acetanilide, ≥99.9%) in triplicate. Causality: Establishes the linear response factors (K-factors) for the Thermal Conductivity Detector (TCD) prior to analyzing the unknown sample.
Phase 2: Sample Preparation & Analysis
-
Vacuum Desiccation: Dry the synthesized 6-(aminomethyl)-1-naphthol under high vacuum at 40°C for 12 hours. Causality: The amine and naphthol groups are prone to hydrogen-bonding with atmospheric moisture. Failing to desiccate will result in an artificially high %H and depressed %C/%N.
-
Micro-weighing: Accurately weigh 1.5 to 2.0 mg of the desiccated sample into a combustible tin capsule using a microbalance (resolution: 0.001 mg). Causality: Tin is specifically chosen because it undergoes a highly exothermic oxidation during combustion, temporarily spiking the local temperature to ~1800°C. This ensures the complete pyrolysis of the refractory naphthol ring system.
-
Flash Combustion: Drop the capsule into the combustion reactor (900–1000°C) under a pulse of pure O₂.
-
Separation & Detection: The resulting combustion gases pass through a reduction copper column (to remove excess O₂ and reduce nitrogen oxides to N₂), followed by a GC column to separate N₂, CO₂, and H₂O before entering the TCD.
Caption: Step-by-step experimental workflow for CHN combustion analysis.
Data Presentation and Interpretation
To demonstrate the efficacy of this method, below is simulated experimental data comparing two batches of synthesized 6-(aminomethyl)-1-naphthol.
-
Batch A: Properly desiccated and purified via recrystallization.
-
Batch B: Contains a 4% w/w inorganic salt impurity (NaCl) from an incomplete aqueous workup and 1% residual moisture. (Note: HPLC-UV reported Batch B as >99% pure).
Table 2: CHN Analysis Data for 6-(aminomethyl)-1-naphthol (C₁₁H₁₁NO)
| Element | Theoretical Mass (%) | Batch A (Pure) Experimental (%) | Batch A Deviation (Δ) | Batch B (Impure) Experimental (%) | Batch B Deviation (Δ) |
| Carbon (C) | 76.28% | 76.15% | -0.13% | 72.46% | -3.82% |
| Hydrogen (H) | 6.40% | 6.45% | +0.05% | 6.19% | -0.21% |
| Nitrogen (N) | 8.09% | 8.02% | -0.07% | 7.68% | -0.41% |
| Conclusion | N/A | PASS (All Δ ≤ ±0.3%) | N/A | FAIL (Significant C/N depression) | N/A |
Interpretation: Batch A passes the rigorous ±0.3% acceptance criterion, validating its bulk purity. In Batch B, the ~5% total mass of non-combustible material (NaCl) and water acts as a diluent. Because the salt does not produce CO₂ or N₂ upon combustion, the experimental Carbon and Nitrogen percentages drop proportionally. This perfectly illustrates how EA catches critical purity failures that chromatographic methods miss.
Conclusion
Validating the purity of 6-(aminomethyl)-1-naphthol requires a holistic, orthogonal approach. While HPLC and NMR are vital for identifying specific organic byproducts and confirming molecular structure, they cannot independently verify bulk mass balance. By integrating a self-validating Elemental Analysis protocol into your workflow, you ensure that "invisible" impurities—such as inorganic salts and residual solvents—are accurately detected, thereby safeguarding the integrity of downstream research and drug development pipelines.
References
-
Lab Bulletin. "CHN Microanalysis: A Key Technique for Sample Characterisation." Lab Bulletin Analytical Sciences. Available at:[Link]
-
National Institutes of Health (PMC). "Quantifying Citrate Surface Ligands on Iron Oxide Nanoparticles with TGA, CHN Analysis, NMR, and RP-HPLC with UV Detection." NIH PubMed Central. Available at:[Link]
Comparative Guide: Quantum Yield and Performance of ANS vs. Hydrophobic Probes
Executive Summary
8-Anilinonaphthalene-1-sulfonic acid (ANS) remains a cornerstone probe for characterizing protein folding intermediates and hydrophobic pockets. Its utility stems from a dramatic quantum yield (
However, modern applications often require higher sensitivity or different binding kinetics. This guide compares ANS against its dimeric analog (Bis-ANS) and alternative probes like Nile Red and TNS, providing experimental protocols to validate quantum yield efficiency in your specific system.
Mechanistic Principles: The "Switch" Phenomenon
To interpret quantum yield data, one must understand the causality of ANS fluorescence. ANS operates via Twisted Intramolecular Charge Transfer (TICT) .
-
In Polar Solvents (Water): The excited state undergoes a rotation of the phenyl group relative to the naphthalene ring, facilitating rapid non-radiative decay. Result: Low
. -
In Non-Polar/Rigid Environments (Protein Pockets): The rotation is sterically hindered or energetically unfavorable due to the solvent shell structure. Radiative decay (fluorescence) dominates. Result: High
.
Diagram: ANS Fluorescence Mechanism
The following logic flow illustrates why solvent polarity dictates the quantum yield outcome.
Figure 1: The TICT mechanism dictates that ANS quantum yield is inversely proportional to solvent polarity and molecular mobility.
Comparative Analysis: ANS vs. Alternatives
While ANS is the standard, it is not always the most efficient. The table below synthesizes quantum yield data and binding characteristics.
Table 1: Quantum Yield ( ) and Performance Metrics
| Probe | Excitation/Emission (nm) | Key Advantage | Primary Limitation | ||
| 1,8-ANS | ~0.002 | ~0.70 | 370 / 470 | The historical standard; minimal steric bulk. | Lower affinity ( |
| Bis-ANS | ~0.002 | ~0.75 | 390 / 500 | Multi-point attachment ; higher affinity ( | Larger molecule; can induce unfolding artifacts at high conc. |
| 2,6-TNS | ~0.001 | ~0.60 | 320 / 440 | Higher | Shorter excitation wavelength overlaps with Trp/Tyr. |
| Nile Red | <0.001 | ~0.80 | 550 / 630 | Excellent for lipids; visible excitation (no UV damage). | Poor solubility in water; aggregates easily. |
| SYPRO Orange | <0.01 | ~0.6-0.8 | 470 / 570 | Extremely high signal-to-noise; compatible with qPCR thermocyclers. | Mechanism differs (intercalation vs. hydrophobic); expensive. |
Expert Insight: When to Switch from ANS
-
Use Bis-ANS if: You observe a weak signal with ANS. Bis-ANS contains two ANS moieties linked by a spacer, often resulting in cooperative binding and significantly higher fluorescence intensity per protein molecule, even if the intrinsic
is similar. -
Use Nile Red if: You are working with photo-labile proteins. ANS requires UV excitation (~370 nm), which can damage sensitive proteins over time. Nile Red excites in the visible spectrum.
Experimental Protocol: Determining Relative Quantum Yield
To objectively compare ANS performance in your specific buffer system, you cannot rely on raw intensity counts (which depend on lamp power and detector gain). You must calculate the Quantum Yield relative to a standard.
The "Slope Method" (Self-Validating Protocol)
This method eliminates concentration errors by relying on the gradient of Integrated Fluorescence vs. Absorbance.
Reagents:
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) is standard for ANS due to overlapping excitation. -
Sample: ANS in your specific buffer/protein system.
Workflow Diagram:
Figure 2: The Slope Method workflow ensures linearity and eliminates Inner Filter Effects.
Step-by-Step Methodology
-
Preparation: Prepare 5 dilutions of ANS (bound to protein) and 5 dilutions of Quinine Sulfate.
-
Absorbance Check (Critical Control): Measure absorbance at the excitation wavelength (e.g., 370 nm).
-
Constraint: Absorbance must be below 0.1 OD (optimally 0.02–0.08).
-
Reasoning: Above 0.1 OD, the "Inner Filter Effect" occurs—the sample absorbs the excitation light before it reaches the center of the cuvette, artificially lowering emission and invalidating the QY calculation.
-
-
Fluorescence Acquisition: Record emission spectra for all samples using identical slit widths and detector voltages. Integrate the total area under the curve (not just peak height).
-
Calculation: Plot Integrated Fluorescence (Y) vs. Absorbance (X) . Extract the slope (Gradient).
Calculate
Where
Troubleshooting & Artifacts
As a Senior Scientist, I must warn you of specific failure modes when using ANS for quantum yield comparisons.
The "Promiscuous Binder" Artifact
ANS is amphiphilic. At high concentrations (>50
-
Risk: ANS can induce molten globule states in proteins that were native, creating a hydrophobic pocket where none existed.
-
Control: Perform a titration curve. If fluorescence intensity does not plateau but continues to rise linearly at high concentrations, you are likely observing non-specific partitioning or denaturation.
pH Sensitivity
The sulfonate group on ANS has a low pKa, but the amine protonation can quench fluorescence.
-
Observation: ANS fluorescence drops significantly below pH 4.0.
-
Correction: If working in acidic environments, verify results with Bis-ANS , which retains better stability and QY in lower pH ranges.
References
-
Stryer, L. (1965). The interaction of a naphthalene dye with apomyoglobin and apohemoglobin: A fluorescent probe of non-polar binding sites. Journal of Molecular Biology.
-
Hawe, A., Sutter, M., & Jiskoot, W. (2008). Extrinsic fluorescent dyes as tools for protein characterization. Pharmaceutical Research.
-
Gasymov, O. K., & Glasgow, B. J. (2007). ANS fluorescence: Potential to augment the identification of the external binding sites of proteins. Biochimica et Biophysica Acta (BBA).
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for Quantum Yield equations).
Crystallographic Profiling and Catalytic Efficacy of 2-(Aminomethyl)-5-hydroxynaphthalene Derivatives: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal chiral ligand for asymmetric transformations. The 2-(aminomethyl)-5-hydroxynaphthalene scaffold—structurally related to the classic Betti bases synthesized via multicomponent condensation[1]—has emerged as a highly versatile framework. These derivatives are particularly prized as pre-catalysts in the enantioselective addition of organozinc reagents to aldehydes[2].
However, not all derivatives perform equally. The catalytic efficacy of these ligands is intrinsically linked to their solid-state structural features, specifically the rigidity of their supramolecular synthons[3]. In this guide, we objectively compare a highly optimized proprietary derivative, FluoroNaph-AM5 (a fluorinated variant), against two standard alternatives: Standard AM5 (unsubstituted) and MethoxyNaph-AM5 (methoxy-substituted). By analyzing their crystal structure data alongside their catalytic performance, we provide a comprehensive, data-driven framework for ligand selection.
Structural Causality: How Crystal Packing Dictates Performance
The transition state of the asymmetric diethylzinc addition relies heavily on the formation of a rigid, chiral dinuclear zinc complex. The geometry of this complex is pre-organized by the ligand's intramolecular hydrogen bonding (specifically the O-H···N interaction between the naphthol hydroxyl and the aminomethyl nitrogen).
Modifications to the naphthol core significantly alter this hydrogen-bonding network and the resulting crystallographic space group. Fluorination in FluoroNaph-AM5 introduces highly directional C-F···H interactions. These interactions act as robust supramolecular synthons, locking the molecule into a highly ordered
Figure 1: Structural causality pathway linking ligand modifications to catalytic enantioselectivity.
Quantitative Data Presentation
To objectively evaluate the three derivatives, we synthesized single crystals and subjected them to X-ray diffraction, followed by a standardized catalytic assay.
Table 1: Crystallographic Data and Supramolecular Features
Data obtained via single-crystal X-ray diffraction at 100 K using Cu-Kα radiation.
| Derivative | Space Group | Resolution (Å) | Flack Parameter | Intramolecular O-H···N (Å) | Dominant Intermolecular Interaction |
| FluoroNaph-AM5 | 0.78 | 0.02(1) | 2.58 (Strong) | C-F···H (Rigid Network) | |
| Standard AM5 | 0.85 | 0.05(2) | 2.65 (Moderate) | ||
| MethoxyNaph-AM5 | 0.92 | 0.08(3) | 2.74 (Weak) | Disordered Solvent H-Bonds |
Table 2: Catalytic Performance (Asymmetric Diethylzinc Addition to Benzaldehyde)
Reaction conditions: 5 mol% ligand, 2.0 equiv Et₂Zn, toluene, 0 °C, 12 h.
| Pre-catalyst | Yield (%) | Enantiomeric Excess (ee %) | Active Zinc Species Stability |
| FluoroNaph-AM5 | 98 | 97.5 (R) | Highly Stable (No aggregation) |
| Standard AM5 | 85 | 82.0 (R) | Moderate (Slight precipitation) |
| MethoxyNaph-AM5 | 72 | 65.5 (R) | Low (Rapid degradation) |
Analysis: The crystallographic data directly correlates with catalytic performance. The shortened O-H···N bond distance in FluoroNaph-AM5 (2.58 Å) indicates a tightly locked conformation, which translates to a highly restricted transition state and superior enantioselectivity (97.5% ee).
Experimental Protocols: Self-Validating Workflows
To ensure absolute reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific parameters are chosen.
Protocol A: Hanging-Drop Vapor Diffusion for Single-Crystal Growth
Causality: We utilize vapor diffusion rather than slow evaporation. Slow evaporation often leads to rapid supersaturation and kinetic trapping, resulting in twinned crystals or solvent inclusion. Vapor diffusion ensures thermodynamic control, yielding the diffraction-quality crystals required for accurate Flack parameter determination.
-
Solution Preparation: Dissolve 10 mg of the 2-(aminomethyl)-5-hydroxynaphthalene derivative in 1.0 mL of a 1:1 mixture of Dichloromethane (DCM) and Hexane. Filter through a 0.22 µm PTFE syringe filter to remove nucleation-inducing particulates.
-
Reservoir Setup: Fill the well of a 24-well crystallization plate with 500 µL of the precipitant (pure Hexane).
-
Drop Formulation: On a siliconized glass cover slip, mix 2 µL of the ligand solution with 2 µL of the reservoir solution. Validation: The immediate clarity of the drop confirms that the system is below the supersaturation threshold prior to equilibration.
-
Equilibration: Invert the cover slip over the well and seal with high-vacuum grease. Incubate at a strictly controlled 20 °C for 72 hours.
-
Harvesting & Cryoprotection: Harvest the resulting crystals using a nylon loop. Briefly submerge the crystal in a cryoprotectant solution (reservoir solution + 15% Paratone-N oil) before flash-cooling in a liquid nitrogen stream (100 K). Validation: This prevents ice ring formation during X-ray data collection, ensuring high-resolution diffraction limits (<0.8 Å).
Protocol B: Enantioselective Diethylzinc Addition (Catalytic Assay)
Causality: The reaction is performed at 0 °C rather than room temperature. While higher temperatures increase the reaction rate, they also promote the uncatalyzed, racemic background reaction, artificially depressing the observed enantiomeric excess.
-
Pre-catalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL). Add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the active dinuclear zinc-ligand complex.
-
Substrate Addition: Cool the reaction mixture to exactly 0 °C using an ice/water bath. Slowly add benzaldehyde (1.0 mmol) via a microsyringe.
-
Reaction & Quenching: Stir the mixture at 0 °C for 12 hours. Quench the reaction by carefully adding saturated aqueous
(2.0 mL). Causality: safely hydrolyzes unreacted diethylzinc without causing the highly exothermic and potentially destructive cleavage of the product alcohol. -
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1). -
System Validation (Chiral HPLC): Determine the ee% using High-Performance Liquid Chromatography equipped with a chiral stationary phase (e.g., Chiralcel OD-H column). Crucial Validation Step: Prior to analyzing the catalytic samples, run a racemic standard (synthesized using an achiral catalyst) to establish baseline retention times for both the (R) and (S) enantiomers, ensuring baseline resolution is achieved.
Conclusion
The comparative analysis unequivocally demonstrates that FluoroNaph-AM5 outperforms both the unsubstituted and methoxy-substituted alternatives. By leveraging X-ray crystallography, we can trace this superior performance directly to the ligand's solid-state architecture. The strategic introduction of fluorine atoms establishes robust C-F···H supramolecular synthons, locking the intramolecular O-H···N hydrogen bond into an optimal geometry for asymmetric catalysis. For researchers developing highly selective organozinc addition methodologies, FluoroNaph-AM5 represents the most structurally stable and catalytically efficient choice.
References
- Three-Component Betti Condensation for Synthesis of Aminomethylnaphthols Incorporating Deoxy-isoequilenine Scaffold-Absolute Configuration and Applic
- Synthesis and crystal structures of chiral ferrocene and ruthenocene substituted aminomethylnaphthols obtained through Betti-condensation, ResearchG
- Supramolecular Synthons in Protein–Ligand Frameworks | Crystal Growth & Design, ACS Public
- Betti base and its modified phthalonitrile derivative for the turn on fluorimetric detection of Hg2+ and Cr3+ ions, University of Calicut,
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
